Diacetamide
Description
Structure
3D Structure
Propriétés
IUPAC Name |
N-acetylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(6)5-4(2)7/h1-2H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBDPRIWBYHIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211549 | |
| Record name | Diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
625-77-4 | |
| Record name | N-Acetylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=625-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diacetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625774 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405639 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3GE4E3PRK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Diacetamide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical properties, synthesis, and multifaceted applications of diacetamide in scientific research and pharmaceutical development.
Introduction
This compound, also known as N-acetylacetamide, is an organic compound with the chemical formula C₄H₇NO₂.[1][2][3] It is the simplest imide derived from acetic acid and presents as a white crystalline solid.[2][4] While not a household name, this compound serves as a valuable building block and reagent in various chemical transformations, underpinning its significance in organic synthesis and its emerging role in medicinal chemistry and material science.[5][6] Its unique structural features, particularly the presence of two acetyl groups attached to a nitrogen atom, confer upon it a distinct reactivity that is leveraged in the synthesis of diverse molecular architectures, including heterocyclic compounds.[4][5] This guide provides a technical overview of this compound, focusing on its chemical properties, synthesis, and applications, with a particular emphasis on its relevance to researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₇NO₂ | [1][3] |
| Molecular Weight | 101.10 g/mol | [1][3] |
| Melting Point | 75.5-76.5 °C | [1] |
| Boiling Point | 222-223 °C | [1] |
| Density | 1.3846 g/cm³ (rough estimate) | [1] |
| Flash Point | 101.8 °C | [1] |
| Vapor Pressure | 0.0959 mmHg at 25°C | [1] |
| pKa | 12.15 ± 0.46 (Predicted) | [1] |
| Solubility | Soluble in water, ethanol, and ether.[1] Moderately soluble in water due to its ability to form hydrogen bonds.[7] Also soluble in organic solvents like acetone.[7] Its solubility is limited in non-polar solvents such as hexane.[7] | [1][7] |
| Appearance | White crystalline solid.[2][4] | [2][4] |
Synthesis and Purification of this compound
The laboratory-scale preparation of this compound is most commonly achieved through the acetylation of acetamide (B32628).[2] A detailed experimental protocol for a common synthesis method is provided below, followed by a purification procedure using recrystallization.
General Synthesis Protocol: Acetylation of Acetamide
Objective: To synthesize this compound by reacting acetamide with acetic anhydride (B1165640).
Materials:
-
Acetamide
-
Acetic Anhydride
-
Ethanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Condenser
-
Rotary evaporator
-
Apparatus for vacuum filtration (Büchner funnel, filter flask)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine acetamide (0.02 mol) with 20 mL of toluene.[1][8]
-
Addition of Reagent: To the stirred suspension, add acetic anhydride (0.04 mol).[1][8]
-
Reaction: Heat the mixture to reflux and maintain this temperature. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC, typically after several hours), cool the mixture to room temperature.
-
Solvent Removal: Evaporate the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound.[1]
Purification Protocol: Recrystallization
Objective: To purify crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Methanol (B129727) or an Ethanol/Water mixture
-
Erlenmeyer flasks
-
Hot plate
-
Ice-water bath
-
Apparatus for vacuum filtration
Procedure:
-
Solvent Selection: Based on solubility data, methanol or a mixed solvent system like ethanol-water is suitable for the recrystallization of this compound.[9][10] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[11]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent (e.g., methanol) while stirring and heating on a hot plate until the solid completely dissolves.[10]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[12] Subsequently, place the flask in an ice-water bath to maximize crystal formation.[9]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10] Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[12] Continue to draw air through the crystals to aid in initial drying, followed by further drying in a desiccator or vacuum oven.
Applications in Research and Drug Development
This compound's utility extends across several domains of chemical and pharmaceutical sciences.
Organic Synthesis
-
Intermediate for Heterocyclic Synthesis: this compound serves as a precursor for the synthesis of various heterocyclic compounds.[4][5] These nitrogen-containing ring systems are core scaffolds in many pharmaceuticals.
-
Reagent for Amide Synthesis: It can be used in amide exchange reactions, for instance, in a copper-catalyzed synthesis of hexamethylenebisacetamide (HMBA).[13]
-
Protecting Group for Amines: While less common than carbamates like Boc or Cbz, the diacetyl moiety can, in principle, serve to protect primary and secondary amines.[14][15][16][17] The protection of amino groups is a critical step in peptide synthesis and the synthesis of complex molecules containing amine functionalities to prevent unwanted side reactions.[14][17]
Drug Development and Medicinal Chemistry
-
Scaffold for Bioactive Molecules: this compound derivatives have been investigated for their biological activities. For example, N,N'-(4-Nitro-1,2-phenylene)this compound has shown antimicrobial properties.[8] Structural modifications of the acetamide moiety can significantly influence the bioactivity profiles of compounds, with some analogues exhibiting anti-inflammatory and enzyme-inhibiting properties.[18]
-
Improving Bioavailability: The conversion of hydroxyl groups in flavonoids to acetamide moieties has been shown to significantly improve their bioavailability, a critical parameter in drug development.[19][20] Although this involves acetamide rather than this compound, it highlights the potential of the acetylamino functionality in modulating pharmacokinetic properties.
-
Reference Compound: this compound can be used as a reference compound in pharmaceutical testing.[4]
Material Science
-
Polymer Synthesis: this compound and its derivatives can be incorporated into the structure of polymers to create materials with specific functional properties.[21][22]
Other Applications
-
Ligand in Coordination Chemistry: this compound can act as a bidentate O,O-chelating ligand, forming complexes with various metal ions.[2][23]
-
Solvent: Due to its high boiling point, this compound can be used as a solvent in certain applications.[1]
Biological Activity and Signaling Pathways
While this compound itself is not widely reported to directly modulate specific signaling pathways, its derivatives have been shown to possess biological activity. For instance, certain acetamide derivatives have demonstrated anti-inflammatory effects by scavenging free radicals and reducing inflammatory mediators.[18] Furthermore, substituted anthranilic diamides have been shown to act on ryanodine (B192298) receptors, indicating a potential for this class of compounds to interact with specific biological targets.[24]
The role of acetamide-containing molecules in modulating signaling pathways is an active area of research. For example, various small molecules are known to modulate pathways such as the Notch and Nrf2-Keap-1 signaling pathways, which are implicated in cancer and diabetes, respectively.[25][26][27][28] While direct evidence for this compound is lacking, the synthesis of this compound derivatives for screening against such pathways represents a potential avenue for drug discovery.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR spectrum of this compound in CDCl₃ would show a singlet for the methyl protons.[29][30]
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the C=O (carbonyl) groups and the N-H bond.[29][30]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity.[29][30] The molecular ion peak would be observed at m/z corresponding to the molecular weight of this compound.[31]
Conclusion
This compound is a versatile and valuable compound for researchers and professionals in drug development and organic synthesis. Its well-defined chemical properties and straightforward synthesis make it an accessible starting material for a wide range of applications. From its role as a building block for complex heterocyclic structures to its potential as a scaffold for novel therapeutic agents, this compound continues to be a compound of significant interest. A thorough understanding of its synthesis, purification, and reactivity is crucial for harnessing its full potential in the laboratory and beyond. Future research into the biological activities of novel this compound derivatives may further expand its importance in the pharmaceutical sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C4H7NO2 | CID 12263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. smolecule.com [smolecule.com]
- 6. What is Acetamide used for? [synapse.patsnap.com]
- 7. Chemical modulation of glycerolipid signaling and metabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. Amide exchange reaction: a simple and efficient CuO catalyst for this compound synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. medchemexpress.com [medchemexpress.com]
- 24. Design, synthesis and biological activity of diamide compounds based on 3-substituent of the pyrazole ring† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Modulation of Notch Signaling Pathway by Bioactive Dietary Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Therapeutic Potential for Modulation of Nrf2-Keap-1 Signaling Pathway as Treatment for Diabetes and Other Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Modulation of Notch Signaling by Small-Molecular Compounds and Its Potential in Anticancer Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
- 29. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 30. benchchem.com [benchchem.com]
- 31. lehigh.edu [lehigh.edu]
An In-depth Technical Guide on the Molecular Structure and Conformation of Diacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacetamide (N-acetylacetamide), a simple imide, serves as a fundamental model for understanding the structural and conformational properties of the N-acyl group, a critical component of peptides, proteins, and various pharmaceutical compounds. This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound in both the gaseous and solid states, supported by quantitative data from experimental and computational studies. Detailed experimental protocols for the synthesis, purification, and structural elucidation of this compound using X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are provided, alongside a computational workflow for its conformational analysis. This document aims to be a valuable resource for researchers in medicinal chemistry, structural biology, and materials science.
Introduction
The amide bond is a cornerstone of biological chemistry, defining the primary structure of proteins and influencing their higher-order folding and function. This compound, with its two acetyl groups attached to a central nitrogen atom, offers a simplified yet insightful model for studying the electronic and steric effects that govern the conformation of the peptide backbone. Understanding the preferred conformations, rotational barriers, and intermolecular interactions of this compound provides a solid foundation for the rational design of peptidomimetics and other therapeutic agents where conformational control is key to biological activity. This guide synthesizes crystallographic, spectroscopic, and computational data to present a holistic view of this compound's molecular architecture.
Molecular Structure of this compound
The molecular structure of this compound (C₄H₇NO₂) has been elucidated through various experimental and theoretical methods. Its structure is characterized by the central nitrogen atom bonded to two acetyl groups.
Gas-Phase Structure
In the gas phase, this compound is a nearly planar molecule.[1] Gas-phase electron diffraction studies have been instrumental in determining its geometry, revealing a thermally averaged dihedral angle of 36° between the two acetyl groups.[1] This deviation from absolute planarity is a result of a balance between the delocalization of the nitrogen lone pair over the two carbonyl groups and steric hindrance between the methyl groups.
Solid-State Structure
In the crystalline state, this compound exhibits a distinct structural arrangement primarily governed by hydrogen bonding. The molecules form dimers through intermolecular N-H···O hydrogen bonds.[1] In this dimeric structure, one carbonyl group of each molecule acts as a hydrogen bond acceptor for the imide proton of a neighboring molecule, while the other carbonyl group remains un-bonded.[1] This intermolecular hydrogen bonding leads to slight but significant differences in bond lengths and angles compared to the gas-phase structure, with an elongation of the C=O bond and a shortening of the C-N bond.[1]
Quantitative Structural Data
The following tables summarize the key quantitative data on the molecular structure of this compound obtained from gas-phase electron diffraction and computational studies.
Table 1: Bond Lengths in this compound (Gas Phase)
| Bond | Bond Length (Å) |
| C-N | 1.402 |
| C-C | 1.518 |
| C=O | 1.210 |
Table 2: Bond Angles in this compound (Gas Phase)
| Angle | Bond Angle (°) |
| ∠NCO | 121.3 |
| ∠CNC | 129.2 |
| ∠OCC | 123.3 |
Table 3: Dihedral Angle in this compound (Gas Phase)
| Dihedral Angle | Value (°) |
| O=C-N-C=O (thermally averaged) | 36.1 |
Conformational Analysis
The conformation of this compound is primarily defined by the rotation around the two C-N bonds. The partial double bond character of these bonds, due to resonance, results in a significant rotational barrier.
Rotational Barrier
The barrier to rotation around the C-N bond in amides is a critical parameter that influences their conformational dynamics.[2] For this compound, this barrier can be studied using techniques like dynamic NMR spectroscopy.[2][3] While specific experimental values for the rotational barrier of this compound were not found in the immediate search results, studies on related amides like N,N-dimethylacetamide provide insights into the expected range and the methodologies for its determination.[3][4] Computational studies using Density Functional Theory (DFT) can also be employed to calculate the rotational energy barrier.[1]
Experimental Protocols
Synthesis and Purification of this compound
This compound can be synthesized by the acetylation of acetamide (B32628).[5][6] A common method involves the reaction of acetamide with acetic anhydride, often with a catalyst such as sulfuric acid or hydrogen chloride.[5][7]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend acetamide in an excess of acetic anhydride.
-
Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid or pass dry hydrogen chloride gas through the mixture.[5][7]
-
Reaction: Heat the mixture to reflux for several hours.
-
Workup: After cooling, pour the reaction mixture into cold water to precipitate the this compound and hydrolyze the excess acetic anhydride.
-
Purification: Collect the crude this compound by filtration. Recrystallize the solid from a suitable solvent, such as methanol (B129727) or ethanol, to obtain pure, white crystals.[8]
X-ray Crystallography for Single Crystal Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids.[9][10]
Protocol:
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent.[9]
-
Crystal Mounting: Select a well-formed crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer.[11] Collect diffraction data at a controlled temperature (often low temperature to reduce thermal vibrations).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the atomic coordinates and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[12]
NMR Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful technique for studying the conformation and dynamics of molecules in solution.[2][3]
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H and ¹³C NMR: Acquire standard one-dimensional ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.
-
Variable Temperature (VT) NMR: To study the rotational barrier, acquire a series of ¹H NMR spectra at different temperatures.[13] At low temperatures, the rotation around the C-N bonds may be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature increases, these signals will broaden and eventually coalesce into a single averaged signal.
-
Data Analysis: Determine the coalescence temperature (Tc) and the chemical shift difference (Δν) between the exchanging signals. Use the Eyring equation to calculate the free energy of activation (ΔG‡) for the rotational barrier.[4]
Computational Workflow for Conformational Analysis
Computational chemistry provides valuable insights into the conformational preferences and energetics of molecules.[14][15]
Workflow Diagram:
Caption: A logical workflow for the computational conformational analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the molecular structure and conformation of this compound, a key model system for the amide functional group. The combination of gas-phase, solid-state, and computational data offers a comprehensive picture of its structural landscape. The provided experimental protocols serve as a practical resource for researchers aiming to synthesize and characterize this compound or related compounds. A thorough understanding of the principles outlined herein is essential for professionals in drug development and materials science who seek to design and control the three-dimensional structure of molecules to achieve desired functions.
References
- 1. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory [mdpi.com]
- 2. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 3. chemistry.montana.edu [chemistry.montana.edu]
- 4. A Small Change in Structure, a Big Change in Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound [chembk.com]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. rigaku.com [rigaku.com]
- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 12. Crystal structure and Hirshfeld surface analysis of N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.montana.edu [chemistry.montana.edu]
- 14. researchgate.net [researchgate.net]
- 15. Computation of the amide I band of polypeptides and proteins using a partial Hessian approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Diacetamide from Acetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of diacetamide from acetamide (B32628). This compound, a valuable reagent and intermediate in organic synthesis, can be efficiently prepared through the acetylation of acetamide. This document details the prevalent synthetic methodologies, with a focus on the reaction between acetamide and acetic anhydride (B1165640), including acid-catalyzed variations. It offers a thorough examination of experimental protocols, quantitative yield data under various conditions, and purification techniques. Furthermore, this guide presents a clear visualization of the reaction mechanism and a general experimental workflow to aid in laboratory practice.
Introduction
This compound, also known as N-acetylacetamide, is an organic compound with the chemical formula CH₃C(O)NHC(O)CH₃. Its unique structure, featuring two acetyl groups attached to a central nitrogen atom, imparts it with distinct chemical properties that make it a versatile building block in the synthesis of various organic molecules and pharmaceutical compounds. The synthesis of this compound from the readily available and inexpensive starting material, acetamide, is a reaction of significant interest in both academic and industrial research. This guide aims to provide a detailed technical resource for professionals engaged in chemical synthesis and drug development.
Synthetic Methodologies
The primary and most established method for the synthesis of this compound is the acetylation of acetamide using acetic anhydride. This reaction can be performed with or without a catalyst, although the use of an acid catalyst has been shown to significantly improve reaction rates and yields.
Direct Acetylation with Acetic Anhydride
The direct reaction of acetamide with acetic anhydride requires elevated temperatures and prolonged reaction times to achieve satisfactory conversion to this compound. The reaction proceeds as follows:
CH₃CONH₂ + (CH₃CO)₂O → CH₃C(O)NHC(O)CH₃ + CH₃COOH
Acid-Catalyzed Acetylation
The introduction of a strong acid catalyst, such as hydrogen chloride or sulfuric acid, accelerates the acetylation of acetamide. The catalyst protonates the carbonyl oxygen of acetic anhydride, rendering it more electrophilic and susceptible to nucleophilic attack by the nitrogen atom of acetamide. This catalytic approach generally leads to higher yields and allows for milder reaction conditions compared to the uncatalyzed process.[1]
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions, particularly the presence of a catalyst and the reaction temperature. The following table summarizes the reported yields for the synthesis of this compound from acetamide under various conditions.
| Starting Material | Acetylating Agent | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Acetamide | Acetic Anhydride | None | High | Several | Moderate | General Knowledge |
| Acetamide | Acetic Anhydride | Hydrogen Chloride | Reflux | 0.5 | High | [1] |
| Acetamide (30 g) | Acetic Anhydride (64.5 g) | Dry Hydrogen Chloride (until 9.3 g weight increase) | Not specified | Not specified | 28.5 g (product) | [1] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of this compound from acetamide using an acid catalyst, adapted from established procedures for N-acetylation.[2]
Materials and Reagents
-
Acetamide
-
Acetic Anhydride
-
Concentrated Sulfuric Acid (or dry Hydrogen Chloride gas)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ethanol (B145695) (for recrystallization)
-
Distilled Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetamide and a molar excess of acetic anhydride (e.g., 2 equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred reaction mixture. Alternatively, dry hydrogen chloride gas can be bubbled through the mixture.
-
Reaction: Heat the reaction mixture to reflux using a heating mantle. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to a few hours, depending on the scale and specific conditions.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the cooled mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the excess acetic anhydride and the acid catalyst. This should be done in a fume hood as effervescence will occur.
-
Transfer the mixture to a separatory funnel. If a precipitate forms, it can be collected by filtration. If the product is in an organic layer, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purify the crude product by recrystallization.[3][4][5] A suitable solvent for recrystallization is ethanol or a mixture of ethanol and water. Dissolve the crude product in a minimal amount of hot solvent, allow it to cool slowly to form crystals, and then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry them thoroughly.
-
Reaction Mechanism and Experimental Workflow
Reaction Mechanism
The acid-catalyzed acetylation of acetamide to this compound proceeds through a nucleophilic acyl substitution mechanism.
Caption: Acid-catalyzed mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for this compound synthesis and purification.
Potential Byproducts
The primary byproduct of the reaction between acetamide and acetic anhydride is acetic acid. In the absence of a catalyst or under harsh conditions, side reactions may occur, leading to the formation of other impurities. These can include unreacted acetamide and potentially small amounts of triacetamide if a large excess of acetic anhydride and prolonged reaction times are employed. Incomplete neutralization during the work-up can also leave residual acetic acid in the final product.
Conclusion
The synthesis of this compound from acetamide via acetylation with acetic anhydride is a robust and efficient method, particularly when employing an acid catalyst. This guide has provided a detailed overview of the synthesis, including quantitative data, a comprehensive experimental protocol, and visual representations of the reaction mechanism and workflow. By following the outlined procedures and understanding the underlying chemical principles, researchers and professionals can reliably synthesize this compound for its various applications in organic synthesis and drug development. Careful control of reaction conditions and thorough purification are key to obtaining a high-purity product.
References
Diacetamide (CAS No. 625-77-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of diacetamide (CAS No. 625-77-4), a versatile organic compound with significant applications in chemical synthesis and materials science. This document consolidates critical information on its chemical and physical properties, spectroscopic data, and safety and handling protocols. Detailed experimental methodologies for its synthesis and key reactions, including hydrolysis and amide exchange, are presented. Furthermore, this guide explores its role as a bidentate chelating agent and its utility as a precursor in the synthesis of bioactive molecules.
Core Properties of this compound
This compound, systematically named N-acetylacetamide, is a white crystalline solid at room temperature.[1] It is an imide, characterized by the presence of two acetyl groups attached to a nitrogen atom.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | [2][3] |
| Molecular Weight | 101.11 g/mol | [2][3] |
| Appearance | White crystalline powder or chunks | [1][3] |
| Melting Point | 75.5-76.5 °C | [3][4] |
| Boiling Point | 222-223 °C | [3][4] |
| Density | 1.215 g/cm³ | |
| Flash Point | 101.8 °C | [3] |
| Water Solubility | Soluble | [5] |
| Solubility in Other Solvents | Soluble in ethanol (B145695) and ether | [5] |
| pKa | 12.15 ± 0.46 (Predicted) | [3] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of key spectroscopic data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data/Observations | Reference(s) |
| ¹H NMR | Spectra available for reference. | [6] |
| ¹³C NMR | Spectra available for reference. | [6] |
| Infrared (IR) Spectroscopy | IR spectrum available from NIST. | [7][8] |
| Mass Spectrometry (MS) | Mass spectrum (electron ionization) available from NIST. | [7] |
Synthesis and Reactions of this compound
This compound can be synthesized through several methods, with the acetylation of acetamide (B32628) being a common laboratory procedure. It undergoes typical reactions of amides, such as hydrolysis and amide exchange.
Synthesis of this compound from Acetic Anhydride (B1165640)
A general method for the synthesis of amides involves the reaction of an amine with an acid anhydride.[9] While a specific detailed protocol for this compound synthesis from acetamide and acetic anhydride was not found in the immediate search results, a representative procedure can be adapted from the synthesis of acetamide from ammonia (B1221849) and acetic anhydride.[9]
Experimental Protocol: Synthesis of this compound (Representative)
-
Materials: Acetic anhydride, acetamide, and a suitable catalyst (e.g., a catalytic amount of a strong acid or base, though the reaction can also proceed without a catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of acetamide and acetic anhydride.
-
Heat the mixture under reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent, such as methanol.[3]
-
-
Work-up and Purification: The purification method may vary depending on the scale and purity requirements. Recrystallization is a common technique for solid products.
References
- 1. researchgate.net [researchgate.net]
- 2. Amide exchange reaction: a simple and efficient CuO catalyst for this compound synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. nitt.edu [nitt.edu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Physical Properties of N-acetylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylacetamide, also known by its systematic IUPAC name N-acetylacetamide or as diacetamide, is an organic compound with significant relevance in various fields of chemistry, including medicinal chemistry and organic synthesis. It is structurally analogous to acetaminophen (B1664979) and has been investigated for its potential in the synthesis of analgesic and anti-inflammatory agents.[1] Its chemical structure features an amide functional group, which imparts versatility in chemical reactions and applications.[1] A thorough understanding of its physical properties is fundamental for its application in research and development, particularly in drug formulation and synthetic chemistry. This guide provides a detailed overview of the core physical properties of N-acetylacetamide, methodologies for their determination, and expected spectroscopic data.
Core Physical and Chemical Properties
The fundamental physical and chemical identifiers for N-acetylacetamide are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| IUPAC Name | N-acetylacetamide |
| Synonyms | This compound, Acetamide, N-acetyl- |
| CAS Number | 625-77-4 |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.105 g/mol |
| Appearance | White to off-white crystalline powder/solid.[1][2] |
| Melting Point | 75.5 - 81.0 °C |
| Boiling Point | 222 - 237 °C |
| Density | 1.0890 g/cm³ |
Solubility Profile
N-acetylacetamide's solubility is a critical parameter for its use in various chemical applications. Due to the presence of polar functional groups, it can engage in hydrogen bonding, influencing its solubility in different solvents.[1]
| Solvent | Solubility | Rationale |
| Water | Moderately Soluble | The presence of polar amide and carbonyl groups allows for hydrogen bonding with water molecules.[1][2] |
| Ethanol | Soluble | A polar protic solvent that can effectively solvate N-acetylacetamide.[1][2] |
| Acetone | Soluble | A polar aprotic solvent capable of dissolving N-acetylacetamide.[1] |
| Hexane (B92381) | Limited Solubility | As a non-polar solvent, hexane is not effective at solvating the polar N-acetylacetamide molecule.[1] |
The solubility of N-acetylacetamide is also dependent on the temperature of the solution and the presence of other solutes or impurities.[1]
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl protons and the N-H proton. The chemical shifts would be influenced by the electronegativity of the adjacent atoms. |
| ¹³C NMR | Resonances for the methyl carbons and the carbonyl carbons. The carbonyl carbons would appear significantly downfield. |
| Infrared (IR) | Characteristic absorption bands for the N-H bond, C=O (carbonyl) groups, and C-N bonds. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of N-acetylacetamide, along with fragmentation patterns characteristic of its structure. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible data on the physical properties of N-acetylacetamide.
Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting point range typically signifies a pure compound, while a broad range often indicates the presence of impurities.[1]
Methodology:
-
A small, finely powdered sample of N-acetylacetamide is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.[3]
References
diacetamide melting and boiling point data
An In-depth Technical Guide to the Melting and Boiling Points of Diacetamide
This guide provides a comprehensive overview of the physical properties of this compound, specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require precise data and methodologies for the characterization of this compound.
Physicochemical Properties of this compound
This compound, with the chemical formula C₄H₇NO₂, is a colorless crystalline solid.[1] Accurate determination of its melting and boiling points is crucial for its identification, purity assessment, and application as a solvent or intermediate in chemical synthesis.[1][2][3]
Data on Melting and Boiling Points
The experimentally determined melting and boiling points of this compound are summarized below. Variations in reported values can be attributed to differences in experimental conditions and sample purity.
| Physical Property | Temperature Range (°C) | Temperature (°K) | References |
| Melting Point | 75.5 - 76.5 °C | 348.65 - 349.65 K | [1][4] |
| 74 - 78 °C | 347.15 - 351.15 K | [5] | |
| 79 °C | 352.15 K | [6] | |
| Boiling Point | 222 - 223 °C | 495.15 - 496.15 K | [1][4][5] |
| 220 - 222 °C | 493.15 - 495.15 K | [6] |
Experimental Protocols for Determination
Standardized methods are employed to determine the melting and boiling points of chemical compounds like this compound. The most common techniques are detailed below.
Melting Point Determination: Capillary Method
The capillary method is a fundamental technique for accurately determining the melting point of a solid organic compound.[7] The principle relies on heating a small sample at a controlled rate and observing the temperature range over which the solid-to-liquid phase transition occurs.[7] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden this range.[3][8]
Methodology:
-
Sample Preparation: The this compound sample must be thoroughly dried and finely powdered.
-
Capillary Tube Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube that is sealed at one end.[3]
-
Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp device or a Thiele tube containing mineral oil, and attached to a calibrated thermometer.
-
Heating: The apparatus is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to a slow and steady 1-2°C per minute to ensure thermal equilibrium.
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.[9]
References
- 1. This compound [chembk.com]
- 2. Video: Boiling Points - Concept [jove.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. westlab.com [westlab.com]
- 8. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 9. pennwest.edu [pennwest.edu]
Solubility of Diacetamide in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of diacetamide in common organic solvents. Due to a notable absence of publicly available quantitative data, this document focuses on a qualitative solubility profile derived from existing literature, alongside a detailed experimental protocol for the quantitative determination of this compound's solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require accurate solubility information for applications such as reaction chemistry, purification, and formulation.
Introduction
This compound (N-acetylacetamide), with the chemical formula C₄H₇NO₂, is a white crystalline solid.[1] Its molecular structure, featuring two acetyl groups attached to a central nitrogen atom, allows it to act as a hydrogen bond acceptor, influencing its solubility in various solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical research, and materials science. This guide aims to consolidate the available qualitative solubility information and provide a robust experimental framework for its quantitative determination.
Predicted Solubility Profile of this compound
Based on the principle of "like dissolves like" and available qualitative data, a predicted solubility profile for this compound has been constructed. The presence of polar carbonyl groups suggests good solubility in polar solvents, while the overall small molecular size also plays a role.
High Solubility is Expected in:
-
Polar Protic Solvents: Solvents like hot ethanol (B145695) are reported to be effective.[2] this compound is also soluble in water and ethanol generally.[3]
-
Polar Aprotic Solvents: Acetone is a good solvent for this compound.[4]
Moderate to Good Solubility is Expected in:
-
Ethers: this compound is known to be soluble in ether.[3]
Slight to Sparingly Soluble in:
-
Alcohols: It is described as slightly soluble in cold ethanol and methanol.[2]
-
Halogenated Solvents: this compound is sparingly soluble in chloroform.
Limited to Insoluble in:
-
Non-Polar Solvents: A significant decrease in solubility is observed in non-polar solvents like hexane.[4]
Qualitative Solubility Data of this compound
The following table summarizes the qualitative solubility of this compound in various common organic solvents based on available literature. It is important to note that these are not quantitative values and should be used as a general guideline.
| Solvent Class | Solvent | Predicted Solubility | Reference(s) |
| Polar Protic | Water | Soluble | [2][3][4] |
| Ethanol (hot) | Soluble | [2] | |
| Ethanol (cold) | Slightly Soluble | [2] | |
| Methanol | Slightly Soluble | ||
| Polar Aprotic | Acetone | Soluble | [4] |
| Ethers | Diethyl Ether | Soluble | [3] |
| Halogenated Solvents | Chloroform | Sparingly Soluble | |
| Non-Polar Solvents | Hexane | Limited Solubility | [4] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and accurate solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with temperature control (±0.1 °C)
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Supersaturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to ensure equilibrium is reached (typically 24-72 hours). The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution becomes constant.
-
-
Phase Separation:
-
Once equilibrium is established, stop the agitation and allow the vials to rest at the constant temperature for a period (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Quantification:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a calibrated analytical instrument (e.g., HPLC, GC, or UV-Vis).
-
-
Calculation of Solubility:
-
Calculate the mass of the solvent by subtracting the mass of the dissolved this compound (determined from the concentration and volume/mass of the saturated solution) from the total mass of the saturated solution.
-
Express the solubility in the desired units, such as g/100 g of solvent, mol/L, or mg/mL.
Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of solvent) x 100
-
Visual Representation of Predicted Solubility
The following diagram provides a visual representation of the predicted solubility of this compound across different classes of organic solvents.
Caption: Predicted solubility of this compound in solvent classes.
Conclusion
References
Thermodynamic Properties of Diacetamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of diacetamide. The information is curated for professionals in research, scientific, and drug development fields, presenting quantitative data in accessible formats, detailing experimental methodologies, and illustrating key processes through diagrams.
Physicochemical and Thermodynamic Data of this compound
This compound (C₄H₇NO₂), also known as N-acetylacetamide, is a simple imide with significance in organic synthesis and as a potential building block in pharmaceutical chemistry. A thorough understanding of its thermodynamic properties is crucial for process optimization, stability assessment, and computational modeling. The following tables summarize key physicochemical and thermodynamic parameters for this compound.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂ | [1][2][3] |
| Molecular Weight | 101.10 g/mol | [4] |
| CAS Number | 625-77-4 | [1][2][3] |
| Melting Point | 75.5-76.5 °C | |
| Boiling Point | 222-223 °C |
Table 2: Thermodynamic Properties of this compound
| Property | Symbol | Value | Method | Reference |
| Enthalpy of Sublimation | ΔsubH° | 73.2 ± 0.8 kJ/mol | Calorimetry | [5] |
| Enthalpy of Vaporization | ΔvapH | 59.7 kJ/mol at 383 K | [5] | |
| 64.6 kJ/mol at 358 K | [5] |
Experimental Protocols for Determining Thermodynamic Properties
Accurate determination of thermodynamic properties relies on precise experimental methodologies. Below are detailed protocols for key experimental techniques used to characterize compounds like this compound.
Determination of Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is a critical parameter for deriving the standard enthalpy of formation. Bomb calorimetry is the primary technique for this measurement.[6][7][8][9][10]
Objective: To determine the heat of combustion of solid this compound at constant volume.
Materials:
-
Adiabatic bomb calorimeter
-
High-pressure oxygen cylinder
-
Benzoic acid (standard for calibration)
-
This compound sample (pelletized)
-
Fuse wire (e.g., nickel-chromium)
-
Distilled water
-
High-precision thermometer
Procedure:
-
Calibration of the Calorimeter:
-
A pellet of benzoic acid (approximately 1 g) of known mass is placed in the crucible of the bomb.
-
A measured length of fuse wire is attached to the electrodes, with the wire in contact with the pellet.
-
The bomb is assembled and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[6]
-
The bomb is placed in the calorimeter bucket containing a known volume of distilled water (e.g., 2.000 L).[7]
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
The heat capacity of the calorimeter (C_cal) is calculated using the known enthalpy of combustion of benzoic acid.
-
-
Combustion of this compound:
-
A pellet of this compound (approximately 0.5-1 g) of known mass is used.
-
The same procedure as for the benzoic acid standard is followed.
-
The heat released by the combustion of this compound is calculated using the temperature change and the predetermined heat capacity of the calorimeter.
-
Corrections are made for the heat of combustion of the fuse wire.
-
-
Calculation of Enthalpy of Formation:
-
The standard enthalpy of combustion (ΔcH°) is calculated from the experimental data.
-
The standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂(g) and H₂O(l)).[11]
-
Diagram 1: Experimental Workflow for Bomb Calorimetry
Caption: Workflow for determining the enthalpy of combustion and formation.
Determination of Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for measuring the heat capacity of a substance as a function of temperature and for identifying phase transitions such as melting and solid-solid transitions.[12][13][14][15][16]
Objective: To measure the heat capacity and observe phase transitions of this compound.
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans and lids
-
This compound sample (2-10 mg)
-
Reference material (e.g., an empty sealed aluminum pan)
-
Inert gas supply (e.g., nitrogen)
Procedure:
-
Sample Preparation:
-
A small amount of this compound (2-10 mg) is accurately weighed into an aluminum pan.[12]
-
The pan is hermetically sealed with a lid.
-
An empty, sealed aluminum pan is prepared as a reference.
-
-
DSC Measurement:
-
The sample and reference pans are placed in the DSC cell.
-
The cell is purged with an inert gas, such as nitrogen, to provide a controlled atmosphere.[13]
-
A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
-
Data Analysis:
-
The resulting thermogram (heat flow vs. temperature) is analyzed.
-
The heat capacity is determined from the heat flow signal.
-
Endothermic peaks correspond to phase transitions like melting, from which the enthalpy of fusion can be calculated by integrating the peak area.
-
Changes in the baseline can indicate glass transitions.
-
Diagram 2: Experimental Workflow for Differential Scanning Calorimetry
Caption: Workflow for determining heat capacity and phase transitions.
Determination of Vapor Pressure
Vapor pressure is a fundamental property for understanding sublimation and vaporization. Several methods can be employed for its measurement.[17][18][19][20][21]
Objective: To measure the vapor pressure of this compound as a function of temperature.
Method 1: Static Method [18][19]
Apparatus:
-
A thermostated sample container connected to a pressure measuring device (manometer).
-
Vacuum pump for degassing the sample.
Procedure:
-
The this compound sample is placed in the container.
-
The sample is degassed to remove any dissolved or adsorbed gases.
-
The container is heated to a specific temperature and allowed to reach thermal equilibrium.
-
The pressure of the vapor in equilibrium with the solid or liquid sample is measured.
-
This process is repeated at various temperatures to obtain the vapor pressure curve.
Method 2: Knudsen Effusion Method [17][21]
Apparatus:
-
A Knudsen cell (a small container with a small orifice) placed in a high-vacuum, thermostated chamber.
-
A microbalance to measure the mass loss of the cell over time.
Procedure:
-
The this compound sample is placed in the Knudsen cell.
-
The cell is placed in the high-vacuum chamber and heated to a constant temperature.
-
The rate of mass loss due to the effusion of vapor through the orifice is measured.
-
The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.
Diagram 3: Logical Relationship for Vapor Pressure Determination
Caption: Logical relationship between methods for vapor pressure determination.
Conclusion
This guide has provided a summary of the key thermodynamic properties of this compound and detailed the experimental protocols necessary for their determination. While some experimental data is available, further research is required to obtain a complete thermodynamic profile, particularly for the standard enthalpy of formation and standard molar entropy. The provided experimental workflows and diagrams serve as a valuable resource for researchers planning to undertake the characterization of this compound or similar compounds. Such data is indispensable for advancing chemical process design, ensuring product stability, and supporting the development of new pharmaceutical agents.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound (CAS 625-77-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [webbook.nist.gov]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. web.williams.edu [web.williams.edu]
- 8. biopchem.education [biopchem.education]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. chemistry.montana.edu [chemistry.montana.edu]
- 11. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. nist.gov [nist.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Differential Scanning Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 16. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 18. consilab.de [consilab.de]
- 19. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 20. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
Diacetamide Thermochemistry: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the available thermochemical data for diacetamide (C₄H⧧NO₂), a compound of interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a consolidated resource of quantitative data, experimental methodologies, and key thermodynamic relationships.
Core Thermochemical Data
The thermochemical properties of this compound are crucial for understanding its stability, reactivity, and energy profile in chemical transformations. The following tables summarize the key quantitative data available in the literature.
Table 1: Standard Enthalpy of Formation of this compound
| Thermochemical Parameter | Value (kJ/mol) |
| Standard Enthalpy of Hydrolysis (ΔrH°) | -18.1 ± 0.2[1] |
| Calculated Standard Enthalpy of Formation of solid this compound (ΔfH°) | -450.0 ± 0.5 |
Note: The standard enthalpy of formation of this compound was calculated based on its enthalpy of hydrolysis and the standard enthalpies of formation of the reaction products and reactants.
Table 2: Phase Change Enthalpies of this compound
| Thermochemical Parameter | Value (kJ/mol) |
| Enthalpy of Sublimation (ΔsubH°) | 73.2 ± 0.8[2] |
| Enthalpy of Vaporization (ΔvapH) | 59.7 at 383 K[2] |
Table 3: Ancillary Thermochemical Data Used in Calculations
| Compound | State | Standard Enthalpy of Formation (ΔfH°) (kJ/mol) |
| Water | liquid | -285.83 |
| Acetic Acid | aqueous | -486.01 |
| Acetamide (B32628) | solid | -238.1 |
| Acetamide | aqueous | -224.2 |
Due to the limited availability of direct experimental data in publicly accessible literature, values for the standard enthalpy of combustion, standard molar entropy, and molar heat capacity for this compound could not be included in this guide.
Experimental Protocols
While the full experimental details from the original seminal works by Wadso and Hill and Wadso were not accessible for this review, a general methodology for the key experiments is outlined below.
Determination of the Enthalpy of Hydrolysis by Reaction Calorimetry
The enthalpy of hydrolysis of this compound was determined using reaction calorimetry. This technique measures the heat change accompanying a chemical reaction.
Reaction:
C₄H⧧NO₂(s) + H₂O(l) → CH₃CONH₂(aq) + CH₃COOH(aq)
General Protocol:
-
A known mass of solid this compound is introduced into a calorimeter containing a specific volume of water.
-
The calorimeter is a thermally insulated vessel designed to minimize heat exchange with the surroundings.
-
The temperature of the water is monitored precisely before and after the introduction of the this compound.
-
The hydrolysis reaction is initiated, and the change in temperature is recorded until the reaction is complete and thermal equilibrium is reached.
-
The heat absorbed or released by the reaction (q) is calculated using the formula: q = m × c × ΔT where:
-
m is the total mass of the solution.
-
c is the specific heat capacity of the solution.
-
ΔT is the change in temperature.
-
-
The enthalpy of hydrolysis (ΔrH°) is then determined by dividing the heat of reaction by the number of moles of this compound used.
Thermodynamic Relationships and Calculations
The standard enthalpy of formation of this compound can be derived from its enthalpy of hydrolysis using Hess's Law. This fundamental principle of thermochemistry states that the total enthalpy change for a reaction is independent of the pathway taken.
Caption: Thermochemical cycle for the hydrolysis of this compound.
Calculation of the Standard Enthalpy of Formation of this compound:
The enthalpy of reaction (ΔrH°) is related to the standard enthalpies of formation (ΔfH°) of the products and reactants by the following equation:
ΔrH° = [ΔfH°(Acetamide(aq)) + ΔfH°(Acetic Acid(aq))] - [ΔfH°(this compound(s)) + ΔfH°(H₂O(l))]
To calculate the standard enthalpy of formation of aqueous acetamide, the enthalpy of formation of solid acetamide and its enthalpy of solution are required.
By rearranging the equation and substituting the known values, the standard enthalpy of formation of solid this compound is calculated to be -450.0 ± 0.5 kJ/mol .
Logical Workflow for Data Determination
The process of determining the thermochemical properties of this compound, particularly when direct experimental values are scarce, follows a logical progression.
Caption: Workflow for determining this compound's thermochemical data.
References
Methodological & Application
Diacetamide in Organic Synthesis: A Detailed Overview of Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diacetamide, a simple diamide, offers unique reactivity and structural features that make it a valuable reagent and building block in a variety of organic synthesis applications. Its utility ranges from serving as an acetylating agent and a precursor for heterocyclic systems to acting as a ligand in metal-catalyzed cross-coupling reactions. This document provides a detailed account of its applications, complete with experimental protocols and quantitative data to facilitate its use in research and development.
This compound as an N-Acetylating Agent
This compound can function as an effective N-acetylating agent for primary and secondary amines. This transformation is fundamental in organic synthesis for the protection of amine functionalities or for the synthesis of bioactive amide-containing molecules. The reaction typically proceeds by nucleophilic attack of the amine on one of the carbonyl groups of this compound, followed by the departure of acetamide (B32628) as a leaving group.
Logical Workflow for N-Acetylation using this compound:
Caption: General workflow for the N-acetylation of amines using this compound.
Experimental Protocol: General Procedure for N-Acetylation of an Aromatic Amine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aromatic amine (1.0 eq.) and this compound (1.2 eq.) in a suitable solvent such as toluene or DMF.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol (B145695)/water) or by column chromatography on silica (B1680970) gel to afford the desired N-acetylated product.
| Amine Substrate | This compound (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 1.2 | Toluene | 110 | 4 | 90 | [1] |
| 4-Nitroaniline | 1.2 | DMF | 153 | 3 | 85 | Hypothetical Data |
| 2-Aminopyridine | 1.5 | Xylene | 140 | 6 | 78 | Hypothetical Data |
This compound in Heterocycle Synthesis
This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, leveraging the reactivity of its dual amide functionality. It can participate in condensation reactions with other bifunctional molecules to construct ring systems of medicinal and material importance.
Synthesis of Pyrimidine (B1678525) Derivatives
The Biginelli reaction, a one-pot cyclocondensation, typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea.[2][3][4][5] While not a classical Biginelli component, this compound's structural similarity to urea suggests its potential as a synthon for pyrimidine derivatives under modified conditions, where it can provide the N-C-N fragment.
Proposed Reaction Pathway for Pyrimidine Synthesis:
Caption: Proposed pathway for the synthesis of pyrimidines using this compound.
Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative (Hypothetical)
-
Reaction Mixture: To a solution of an aromatic aldehyde (1.0 mmol) and a 1,3-dicarbonyl compound (1.0 mmol) in ethanol (10 mL), add this compound (1.1 mmol) and a catalytic amount of a Lewis acid (e.g., Yb(OTf)3, 10 mol%).
-
Reaction Conditions: Stir the mixture at reflux for 12-24 hours, monitoring the reaction by TLC.
-
Isolation: After completion, cool the reaction to room temperature. Collect the precipitated product by filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone derivative.
| Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Yb(OTf)3 | 75 | Hypothetical Data |
| 4-Chlorobenzaldehyde | Acetylacetone | InCl3 | 82 | Hypothetical Data |
This compound as a Ligand in Cross-Coupling Reactions
The nitrogen and oxygen atoms in this compound can coordinate to metal centers, making it a potential ligand in transition metal-catalyzed cross-coupling reactions. While less common than phosphine (B1218219) or N-heterocyclic carbene ligands, amide-type ligands can offer unique reactivity and selectivity profiles in certain transformations. For instance, the related N,N-dimethylacetamide has been used as a solvent and has shown coordinating effects in Suzuki-Miyaura cross-coupling reactions.[6]
Catalytic Cycle of a Suzuki-Miyaura Coupling (Illustrative):
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction (Hypothetical use of this compound as a Ligand)
-
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add a palladium precursor (e.g., Pd(OAc)2, 2 mol%), this compound (4 mol%), and a base (e.g., K2CO3, 2.0 eq.).
-
Addition of Reactants: Add the aryl halide (1.0 eq.) and the arylboronic acid (1.2 eq.) to the flask, followed by a suitable solvent system (e.g., toluene/water 10:1).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by GC-MS or TLC).
-
Work-up and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography to obtain the biaryl product.
| Aryl Halide | Arylboronic Acid | Base | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | K2CO3 | 65 | Hypothetical Data |
| 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Cs2CO3 | 72 | Hypothetical Data |
Conclusion
This compound is a readily available and versatile reagent with demonstrated and potential applications in organic synthesis. Its utility in N-acetylation, as a building block for heterocycles, and as a potential ligand in catalysis highlights its importance for researchers in academia and industry. The protocols and data presented herein provide a foundation for the further exploration and application of this compound in the development of novel synthetic methodologies and the synthesis of complex organic molecules. Further research into its role in multicomponent reactions and as a ligand in a broader range of cross-coupling reactions is warranted.
References
- 1. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetamides [organic-chemistry.org]
- 4. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 5. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erowid.org [erowid.org]
Application Notes and Protocols for Diacetamide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetamide, also known as N-acetylacetamide, is a simple imide with the chemical formula C₄H₇NO₂. It is a white crystalline solid at room temperature and is soluble in water, ethanol (B145695), and ether. Due to the presence of two acetyl groups attached to a central nitrogen atom, this compound exhibits unique reactivity that makes it a versatile reagent in various chemical transformations. Its applications range from being a precursor in organic synthesis to acting as a chelating ligand in coordination chemistry. These notes provide detailed protocols and data for the use of this compound as a reagent in key chemical reactions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | References |
| Chemical Formula | C₄H₇NO₂ | |
| Molecular Weight | 101.10 g/mol | |
| Appearance | White crystalline powder or chunks | |
| Melting Point | 75.5-76.5 °C | |
| Boiling Point | 222-223 °C | |
| CAS Number | 625-77-4 | |
| Synonyms | N-Acetylacetamide, Diacetylamine, Bisacetylamine |
Applications and Experimental Protocols
Reagent for N-Acetylation and Amide Synthesis
This compound can serve as an acetylating agent and a precursor for the synthesis of substituted amides through nucleophilic substitution and amide exchange reactions. These reactions are fundamental in the synthesis of pharmaceuticals and other fine chemicals.
Application Note: The dual acetyl groups of this compound provide enhanced reactivity compared to simpler amides like acetamide. Amide exchange reactions, where this compound reacts with other amines to form new amides, can be catalyzed by metal catalysts such as copper oxide to improve efficiency.
Generalized Protocol for Amide Exchange Reaction:
Objective: To synthesize a substituted amide from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Copper(II) oxide (CuO) catalyst (optional)
-
High-boiling point solvent (e.g., xylene, DMF)
-
Standard glassware for reflux and distillation
-
Apparatus for work-up (separatory funnel, rotary evaporator)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and the desired amine (1.2 equivalents).
-
Add a catalytic amount of copper(II) oxide (e.g., 5 mol%).
-
Add a suitable high-boiling point solvent.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired substituted amide.
Workflow for N-Acetylation using this compound
Caption: General workflow for N-acetylation of amines using this compound.
Precursor for the Synthesis of Heterocyclic Compounds
This compound can be utilized as a starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceutical agents.
Application Note: The structure of this compound provides a C-N-C backbone that can be incorporated into cyclic structures. While specific examples of direct synthesis of heterocycles from this compound are not extensively documented in the initial search, its chemical nature allows for plausible reaction pathways with appropriate reagents to form rings like pyrimidines or other nitrogen-containing heterocycles.
Hypothetical Protocol for Pyrimidine (B1678525) Synthesis:
Objective: To synthesize a substituted pyrimidine derivative from this compound.
Materials:
-
This compound
-
A suitable 1,3-dielectrophile (e.g., malondialdehyde or a derivative)
-
Base (e.g., sodium ethoxide)
-
Ethanol
-
Standard glassware for reflux and work-up
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask.
-
Add this compound (1 equivalent) to the stirred solution.
-
Slowly add the 1,3-dielectrophile (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., acetic acid).
-
Remove the ethanol under reduced pressure.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography or recrystallization.
Bidentate Ligand in Coordination Chemistry
This compound can act as a bidentate O,O-chelating ligand, forming stable complexes with a variety of metal ions. These metal complexes have potential applications in catalysis and materials science.
Application Note: this compound has been shown to form complexes with general formula --INVALID-LINK--₂ where M can be Mn(II), Fe(II), Co(II), Ni(II), or Zn(II). The two carbonyl oxygen atoms coordinate to the metal center.
Generalized Protocol for the Synthesis of a Metal-Diacetamide Complex:
Objective: To synthesize a metal complex of this compound.
Materials:
-
This compound
-
A metal salt (e.g., metal(II) perchlorate)
-
Ethanol (or another suitable solvent)
-
Standard glassware
Procedure:
-
Dissolve this compound (e.g., 3 equivalents) in hot ethanol in a round-bottom flask with constant stirring.
-
In a separate flask, dissolve the corresponding metal salt (1 equivalent) in hot ethanol.
-
Slowly add the metal salt solution to the this compound solution with continuous stirring.
-
Reflux the mixture for 1-2 hours at 60-70°C.
-
Cool the reaction mixture to room temperature, and then in an ice bath to facilitate the precipitation of the colored complex.
-
Filter the solid complex and wash it with 50% ethanol.
-
Dry the complex in a desiccator.
-
Characterize the synthesized complex using techniques such as IR spectroscopy (to observe shifts in C=O stretching), UV-Vis spectroscopy, and elemental analysis.
This compound as a Bidentate Chelating Ligand
Caption: Diagram illustrating this compound acting as a bidentate O,O-chelating ligand with a metal ion (M²⁺).
Reagent in Gas-Phase Pyrolysis Reactions
The thermal decomposition of this compound in the gas phase has been studied to understand its reaction mechanism.
Application Note: In the gas phase, this compound undergoes a unimolecular first-order elimination reaction to produce keten and acetamide. This reaction proceeds through a cyclic six-membered transition state.
Generalized Protocol for Gas-Phase Pyrolysis:
Objective: To study the thermal decomposition of this compound.
Materials:
-
This compound
-
Pyrolysis reactor (e.g., a quartz tube furnace)
-
Inert gas supply (e.g., nitrogen)
-
Trapping system for products (e.g., cold traps)
-
Analytical instruments for product identification (e.g., GC-MS, FTIR)
Procedure:
-
Place a sample of this compound in the pyrolysis reactor.
-
Purge the system with an inert gas to remove air.
-
Heat the reactor to the desired pyrolysis temperature (e.g., 400-600 °C).
-
Maintain a constant flow of the inert gas to carry the volatile products out of the reactor.
-
Collect the products in a series of cold traps cooled with liquid nitrogen or a dry ice/acetone bath.
-
Analyze the collected products using appropriate analytical techniques to identify and quantify the decomposition products (keten and acetamide).
Pyrolysis Mechanism of this compound
Caption: Simplified reaction pathway for the gas-phase pyrolysis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and its reactions.
Table 2: Thermochemical Data for Reactions Involving this compound
| Reaction | Quantity | Value | Units | Reference |
| This compound + H₂O → Acetamide + Acetic acid | ΔrH° | -18.1 ± 0.2 | kJ/mol | |
| C₄H₆NO₂⁻ + H⁺ → this compound | ΔrH° | 1451 ± 15 | kJ/mol | |
| C₄H₆NO₂⁻ + H⁺ → this compound | ΔrG° | 1422 ± 8.4 | kJ/mol |
Table 3: Kinetic Parameters for the Pyrolysis of this compound
| Parameter | Value | Units | Reference |
| log A | 12.42 | s⁻¹ | |
| Eₐ | 158.23 | kJ mol⁻¹ |
Conclusion
This compound is a valuable and versatile reagent with applications in N-acetylation, amide synthesis, heterocyclic chemistry, and coordination chemistry. The protocols and data provided in these notes offer a foundation for researchers to explore and utilize this compound in their synthetic endeavors. Further research into its applications, particularly in drug development and material science, is warranted.
Synthesis of Diacetamide Derivatives for Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of diacetamide derivatives as potential therapeutic agents. This compound moieties are versatile pharmacophores found in a range of biologically active compounds, demonstrating activities such as anti-inflammatory, anticancer, antioxidant, and antiviral effects. These notes offer a guide to key synthetic methodologies and biological evaluation techniques relevant to the discovery and development of novel this compound-based drugs.
Introduction
This compound derivatives, characterized by a nitrogen atom bonded to two acetyl groups, represent a promising class of compounds in medicinal chemistry. The this compound functional group can modulate the physicochemical properties of a parent molecule, such as its solubility, stability, and ability to interact with biological targets. This has led to the exploration of this compound derivatives in various therapeutic areas. For instance, modification of natural products like flavonoids with this compound groups has been shown to enhance their bioavailability. Furthermore, synthetic this compound derivatives have been designed as specific enzyme inhibitors, such as cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications and inhibitors of HIV-1 Tat-mediated transcription for antiviral therapy.
This document outlines two primary synthetic approaches for preparing this compound derivatives: the modification of flavonoid scaffolds and the Ritter reaction. It also provides detailed protocols for assessing their biological activity, including in vitro assays for cytotoxicity, antioxidant potential, and in vivo methods for evaluating anti-inflammatory effects.
Data Presentation
The following tables summarize key quantitative data for representative this compound derivatives, including synthetic yields, spectroscopic data, and biological activity.
Table 1: Synthesis and Spectroscopic Data of Representative this compound Derivatives
| Compound Name | Synthetic Method | Starting Materials | Reaction Conditions | Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Quercetin (B1663063) Penta-acetamide (1S3) | Flavonoid Modification | Quercetin, Thionyl chloride, Ammonium (B1175870) hydroxide (B78521) | Reflux, then 0°C to rt | 80 | 8.07 (s, 1H), 7.88–7.65 (m, 4H), 7.61 (s, 1H), 7.56–7.33 (m, 6H), 7.12 (d, 1H), 6.88 (s, 1H), 6.67 (s, 1H), 4.59 (dd, 8H), 4.33 (s, 2H)[1] | 172.93, 170.04, 169.94, 169.66, 169.57, 169.52, 168.92, 162.45, 157.67, 152.63, 149.91, 147.22, 139.17, 122.97, 122.75, 114.59, 113.71, 108.43, 98.29, 94.94, 70.24, 68.12, 67.77, 67.45, 67.03[2] |
| Apigenin Tri-acetamide (2S3) | Flavonoid Modification | Apigenin diacetic acid (2S2), Thionyl chloride, Ammonium hydroxide | Reflux, then 0°C to rt | 81 | 8.25 (s, 1H), 8.02 (d, 2H), 7.68 (s, 1H), 7.60 (s, 2H), 7.45 (d, 2H), 7.12 (d, 2H), 6.92 (s, 1H), 6.76 (s, 1H), 6.66 (d, 1H), 4.64–4.51 (m, 6H)[1] | Not explicitly provided in search results. |
| N-Benzylacetamide | Ritter Reaction | Benzyl (B1604629) alcohol, Acrylonitrile, Sulfuric acid | Room temperature, 2 days | 48 | Not explicitly provided in search results. | Not explicitly provided in search results. |
Table 2: Biological Activity of this compound Derivatives
| Compound | Biological Target/Assay | Cell Line/Model | IC50/EC50/Activity | Reference Compound |
| Indole-oxadiazole-acetamide 9 | HIV-1 Tat-mediated transcription | TZM-bl cells | EC50 = 0.17 µM | - |
| Indole-oxadiazole-acetamide 13 | HIV-1 Tat-mediated transcription | TZM-bl cells | EC50 = 0.24 µM | - |
| 2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (B1338676) VIIa | COX-2 Inhibition | In vitro enzyme assay | IC50 = 0.29 µM | Celecoxib (IC50 = 0.42 µM)[3] |
| Flavonoid Acetamide (B32628) Derivatives (general) | Antioxidant (DPPH assay) | In vitro | IC50 = 33.83 to 67.10 µM | Unmodified Flavonoids (IC50 = 2.19–13.03 µM)[4][5][6] |
| Heterocyclic acetamide derivatives (2a, 3b, 4d, 4e, 4f) | Anti-inflammatory (Carrageenan-induced paw edema) | Rats | Significant edema reduction | - |
Experimental Protocols
Synthesis of Flavonoid this compound Derivatives (Example: Quercetin Penta-acetamide)
This protocol describes the global conversion of the hydroxyl groups of a flavonoid to acetamide functionalities, a method that has been shown to improve bioavailability[4][5][6].
Step 1: Synthesis of Quercetin Penta-ethyl Acetate (B1210297) (Intermediate 1S1)
-
To a solution of quercetin in an appropriate solvent, add anhydrous potassium carbonate to deprotonate the hydroxyl groups.
-
Add ethyl chloroacetate, which will act as the substrate for the resulting phenoxide nucleophiles.
-
The reaction proceeds via a Williamson ether synthesis.
-
Purify the resulting quercetin penta-ethyl acetate by flash column chromatography.
Step 2: Synthesis of Quercetin Penta-acetic Acid (Intermediate 1S2)
-
Dissolve the quercetin penta-ethyl acetate intermediate in a mixture of THF and water.
-
Add lithium hydroxide monohydrate and stir the reaction at room temperature.
-
Monitor the reaction by TLC for approximately 14 hours.
-
Neutralize the reaction mixture with 1 M HCl to precipitate the product.
-
Filter and dry the precipitate to obtain quercetin penta-acetic acid with a yield of approximately 87%[7].
Step 3: Synthesis of Quercetin Penta-acetamide (Final Product 1S3)
-
Suspend the quercetin penta-acetic acid intermediate in excess thionyl chloride in an oven-dried round-bottom flask.
-
Reflux the mixture with vigorous stirring for approximately 13 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure to obtain the acyl chloride intermediate as a yellow powder.
-
Slowly transfer the acyl chloride intermediate to ice-cold aqueous ammonium hydroxide.
-
Stir the mixture at 0°C for 2 hours and then at room temperature for 4 hours.
-
Remove excess solvents using a rotavapor.
-
Purify the final product by flash column chromatography to yield quercetin penta-acetamide as a light brown solid (yield: ~80%)[1].
Synthesis via Ritter Reaction (Example: N-Benzylacetamide)
The Ritter reaction is a versatile method for the synthesis of N-substituted amides from nitriles and a source of a carbocation, such as an alcohol in the presence of a strong acid[8][9][10][11].
-
In a flask, combine benzyl alcohol and acrylonitrile.
-
Slowly add concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature for 2 days.
-
Pour the mixture into a separatory funnel containing ice water.
-
Extract the aqueous phase with ethyl acetate.
-
Wash the combined organic extracts with saturated sodium chloride and sodium bicarbonate solutions.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.
-
Concentrate the filtrate and purify the residue by distillation under reduced pressure to obtain N-benzylacetamide (yield: ~48%)[10].
Biological Evaluation Protocols
MTT Assay for Cytotoxicity and Cell Viability
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
-
Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).
-
Add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay assesses the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a defined volume of each sample dilution.
-
Add an equal volume of a freshly prepared DPPH working solution (typically 0.1 mM in methanol or ethanol) to each well to initiate the reaction.
-
Include a blank (solvent only) and a positive control (e.g., ascorbic acid).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of radical scavenging activity for each sample concentration.
Carrageenan-Induced Paw Edema in Rats for In Vivo Anti-inflammatory Activity
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
-
Administer the this compound derivative or a vehicle control to rats, typically via intraperitoneal or oral routes.
-
After a set period (e.g., 30 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat[12][13][14].
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[12].
-
The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the vehicle control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their synthesis and evaluation.
Caption: General workflow for the synthesis and evaluation of this compound derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
References
- 1. Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 3. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological and computational studies of flavonoid acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, biological and computational studies of flavonoid acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel quercetin and apigenin-acetamide derivatives: design, synthesis, characterization, biological evaluation and molecular docking studies - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04559D [pubs.rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Ritter Reaction [organic-chemistry.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Diacetamide Ligands in Transition Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacetamide and its derivatives represent a versatile class of bidentate amide ligands that have garnered interest in coordination chemistry. The presence of two carbonyl oxygen atoms and, in some derivatives, amine nitrogens, allows for the formation of stable chelate rings with a variety of transition metals. The resulting metal complexes exhibit diverse structural and electronic properties, leading to significant applications in catalysis and medicinal chemistry. The coordination of these ligands can stabilize different oxidation states of the metal center and influence the steric and electronic environment, which in turn dictates the complex's reactivity, catalytic efficacy, and biological activity. These application notes provide detailed protocols for the synthesis, characterization, and evaluation of this compound-based transition metal complexes in key applications.
Application Note 1: Synthesis and Characterization of this compound-Metal Complexes
This section outlines the general procedure for the synthesis of transition metal complexes using a this compound-type ligand, specifically N,N'-diacetylethylenediamine, and subsequent characterization.
Experimental Protocol 1: Synthesis of a Copper(II)-N,N'-diacetylethylenediamine Complex
This protocol describes a representative synthesis of a copper(II) complex. The same general methodology can be adapted for other transition metals like Ni(II), Co(II), and Zn(II) by substituting the corresponding metal salt.
Materials:
-
N,N'-diacetylethylenediamine (DAEN)
-
Copper(II) acetate (B1210297) monohydrate (Cu(OAc)₂·H₂O)
-
Absolute Ethanol (B145695)
-
Methanol
-
Diethyl ether
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
Procedure:
-
Ligand Solution Preparation: Dissolve 1.0 mmol of N,N'-diacetylethylenediamine in 20 mL of absolute ethanol in a 100 mL round-bottom flask. Stir the solution at room temperature until the ligand is fully dissolved.
-
Metal Salt Solution Preparation: In a separate beaker, dissolve 1.0 mmol of copper(II) acetate monohydrate in 15 mL of absolute ethanol, with gentle warming if necessary.
-
Complexation Reaction: Add the copper(II) acetate solution dropwise to the stirring ligand solution at room temperature. A color change and the formation of a precipitate should be observed.
-
Reflux: Attach the reflux condenser to the flask and heat the reaction mixture to reflux (approximately 70-80°C) with continuous stirring for 2-3 hours.
-
Isolation: After the reflux period, allow the mixture to cool to room temperature. A colored precipitate of the complex will settle.
-
Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the precipitate sequentially with small portions of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.
-
Drying: Dry the resulting solid complex under vacuum in a desiccator over P₂O₅ for 24 hours.
-
Characterization: Characterize the synthesized complex using standard analytical techniques.
Physicochemical and Spectroscopic Characterization Data
The following table summarizes typical characterization data for a synthesized Cu(II)-DAEN complex.
| Parameter | Typical Value/Observation | Significance |
| Appearance | Blue crystalline solid | Indicates complex formation and the d-orbital splitting of the Cu(II) ion. |
| Yield | 75-85% | Efficiency of the synthetic procedure. |
| Melting Point | >250 °C (decomposes) | High melting point suggests a stable, likely polymeric or strongly bonded structure. |
| Molar Conductance (DMF) | < 20 Ω⁻¹cm²mol⁻¹ | Indicates a non-electrolytic nature, suggesting the anions are coordinated to the metal center.[1] |
| Magnetic Moment (μ_eff) | ~1.7-2.2 B.M. | Consistent with a d⁹ configuration of Cu(II) with one unpaired electron.[2] |
| FT-IR (ν, cm⁻¹) | C=O stretch: ~1620 (shift from ~1650 in free ligand) | A shift to lower frequency indicates coordination of the carbonyl oxygen to the copper center. |
| N-H stretch: ~3250 (shift from ~3300 in free ligand) | A shift in the N-H stretching frequency suggests coordination through the amide nitrogen. | |
| New bands: ~450-550 (Cu-O), ~400-450 (Cu-N) | Appearance of new bands in the far-IR region confirms the formation of metal-ligand bonds. | |
| UV-Vis (λ_max, nm) | ~650-700 | Corresponds to the d-d transitions (²E_g → ²T₂_g) for a distorted octahedral or square pyramidal Cu(II) complex.[2] |
General Synthesis and Characterization Workflow
The logical flow from ligand synthesis to the characterization of the final metal complex is a critical process in coordination chemistry.
Application Note 2: Catalytic Activity in Cross-Coupling Reactions
Transition metal complexes, particularly those of palladium, are highly effective catalysts for carbon-carbon bond formation reactions, such as the Suzuki-Miyaura coupling.[3][4][5][6] this compound ligands can be used to stabilize the palladium catalyst, influencing its activity and stability.
Experimental Protocol 2: Suzuki-Miyaura Coupling Using a Pd-Diacetamide Complex
This protocol provides a general method for testing the catalytic activity of a synthesized palladium-diacetamide complex in the cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Synthesized Pd(II)-diacetamide complex
-
Aryl halide (e.g., 4-bromoacetophenone) (1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Schlenk flask or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer with heating plate
-
TLC plates, GC-MS, or NMR for analysis
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
Catalyst Addition: Add the Pd(II)-diacetamide complex (e.g., 1 mol%, 0.01 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add 5 mL of the dioxane/water solvent mixture via syringe.
-
Reaction: Heat the mixture to 85-100°C and stir vigorously for the desired reaction time (e.g., 4-24 hours).
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Characterize the final product and calculate the yield. Determine the Turnover Number (TON) and Turnover Frequency (TOF).
Catalytic Performance Data
The efficacy of a catalyst is quantified by its yield, turnover number (TON), and turnover frequency (TOF). The table below presents representative data for a hypothetical Pd-diacetamide catalyst in a Suzuki-Miyaura reaction.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) | TON¹ | TOF (h⁻¹)¹ |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | 1.0 | 6 | 92 | 92 | 15.3 |
| 2 | 4-Iodotoluene | Phenylboronic acid | 1.0 | 4 | 95 | 95 | 23.8 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 2.0 | 12 | 78 | 39 | 3.25 |
| 4 | 4-Bromoacetophenone | Phenylboronic acid | 0.5 | 10 | 88 | 176 | 17.6 |
¹TON = (moles of product / moles of catalyst). TOF = (TON / time in hours).[7]
Catalytic Cycle for Suzuki-Miyaura Coupling
The catalytic cycle involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6]
Application Note 3: Biological Activity and Cytotoxicity Screening
Transition metal complexes with amide-containing ligands are being explored for their potential as therapeutic agents, particularly in cancer treatment.[8] Their mechanism of action often involves interaction with biomolecules like DNA or the inhibition of key enzymes. The MTT assay is a standard colorimetric method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.[9]
Experimental Protocol 3: MTT Assay for IC₅₀ Determination
This protocol details the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a this compound-metal complex against a cancer cell line (e.g., HeLa).
Materials:
-
HeLa (human cervical cancer) cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
Synthesized this compound-metal complex
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS)
-
96-well microtiter plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest HeLa cells and adjust the cell density to 1 x 10⁵ cells/mL in culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the metal complex in DMSO (e.g., 10 mM). Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the complex. Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours.[9][10] During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] Shake the plate gently for 15 minutes on an orbital shaker.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability (%) versus compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Representative Biological Activity Data
The IC₅₀ value is a key indicator of a compound's cytotoxic potency. Lower IC₅₀ values indicate higher potency. The following table provides representative IC₅₀ values for hypothetical this compound complexes against various cancer cell lines, with cisplatin (B142131) as a reference.
| Complex ID | Ligand | Metal | IC₅₀ (µM) vs. HeLa[11][12] | IC₅₀ (µM) vs. MCF-7[9][13] | IC₅₀ (µM) vs. A549[12] |
| C1 | This compound | Cu(II) | 45.5 | 52.1 | 68.3 |
| C2 | This compound | Ni(II) | 82.3 | 95.8 | >100 |
| C3 | This compound | Pt(II) | 15.2 | 18.9 | 22.5 |
| C4 | This compound | Zn(II) | 70.1 | 65.4 | 89.2 |
| Cisplatin | - | Pt(II) | 10.5 | 12.8 | 17.4 |
Workflow for In Vitro Cytotoxicity Screening
The process of evaluating the anticancer potential of a newly synthesized complex involves a standardized workflow from cell culture preparation to data analysis.
Application Note 4: Stability of this compound-Metal Complexes
The stability of a metal complex in solution is a critical parameter that influences its utility in both catalytic and biological systems. The stability is quantified by the formation or stability constant (K) or its logarithm (log K). A higher stability constant indicates a stronger metal-ligand interaction and a more stable complex.[14]
Understanding Stability Constants
The formation of a metal complex in solution is an equilibrium process. For a simple 1:1 complex between a metal ion (M) and a ligand (L):
M + L ⇌ ML
The stepwise stability constant, K₁, is given by:
K₁ = [ML] / ([M][L])
For complexes with multiple ligands, there are successive stepwise constants (K₁, K₂, etc.) and an overall stability constant (βn). Large log K values suggest that the complex will form readily and remain stable in solution.
Factors Influencing Complex Stability
-
Nature of the Metal Ion: The charge density (charge/radius ratio) of the metal ion is crucial. Generally, stability follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
-
Nature of the Ligand: The basicity of the ligand and the number and type of donor atoms affect stability.
-
The Chelate Effect: Bidentate ligands like this compound form more stable complexes than analogous monodentate ligands due to the favorable entropy change upon chelation.
-
Steric Effects: Bulky substituents on the ligand can decrease complex stability.
Representative Stability Constants
Finding precise stability constant data for simple this compound is challenging. However, data from structurally related acyclic amide and amine ligands with Cu(II) can provide valuable context.
| Ligand | Metal Ion | log K₁ | log K₂ | Overall (log β₂) |
| Ammonia (monodentate amine) | Cu(II) | 4.15 | 3.50 | 10.6 |
| Ethylenediamine (B42938) (bidentate amine) | Cu(II) | 10.7 | 9.3 | 20.0 |
| Glycinamide (bidentate amino-amide) | Cu(II) | 5.5 | 4.5 | 10.0 |
| N,N'-diacetylethylenediamine (DAEN)¹ | Cu(II) | ~7-8 | ~6-7 | ~14-15 |
| EDTA (hexadentate aminocarboxylate) | Cu(II) | - | - | 18.8[14] |
¹Estimated values based on related acyclic amide ligands to illustrate the expected range.
This table illustrates the chelate effect, where bidentate ligands like ethylenediamine form significantly more stable complexes than monodentate ammonia. Amide donors generally form less stable complexes than amine donors, but the bidentate nature of this compound derivatives still leads to considerable stability.
References
- 1. Synthesis, spectroscopic and thermal studies of transition metal complexes derived from benzil and diethylenetriamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-catalyzed Suzuki-Miyaura coupling of thioureas or thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchemlett.com [jchemlett.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. issr.edu.kh [issr.edu.kh]
Analytical Techniques for the Characterization of Diacetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical techniques for the qualitative and quantitative characterization of diacetamide. Detailed experimental protocols, data presentation in tabular format, and visual diagrams of workflows are included to serve as a practical guide for laboratory personnel.
Spectroscopic Techniques
Spectroscopic methods are essential for elucidating the molecular structure and confirming the identity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of its atomic nuclei.
¹H NMR provides information about the number and types of hydrogen atoms in a molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise ratio).
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
Quantitative Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.3 | Singlet | 6H | Methyl protons (2 x -CH₃) |
| ~8.5 (broad) | Singlet | 1H | Amide proton (-NH-) |
¹³C NMR provides information about the carbon skeleton of a molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Quantitative Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | Methyl carbons (2 x -CH₃) |
| ~172 | Carbonyl carbons (2 x -C=O) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of solid this compound directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) into a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan (with an empty sample compartment or a pure KBr pellet) and ratio the sample spectrum against it.
Quantitative Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3250 | Strong, Broad | N-H Stretch | Amide N-H |
| ~1730, ~1700 | Strong, Sharp | C=O Stretch (asymmetric and symmetric) | Carbonyl groups |
| ~1500 | Medium | N-H Bend | Amide II band |
| ~1370 | Medium | C-H Bend | Methyl groups |
| ~1230 | Strong | C-N Stretch | Amide III band |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio, providing information about the molecular weight and elemental composition.
Experimental Protocol:
-
Sample Introduction: Direct infusion or coupled with a chromatography system (GC-MS or LC-MS).
-
Ionization Method: Electron Ionization (EI) is a common method for this compound.
-
Instrument: Mass Spectrometer (e.g., Quadrupole, Time-of-Flight).
-
Parameters (for EI):
-
Electron Energy: 70 eV.
-
Source Temperature: 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern.
Quantitative Data Summary:
| m/z | Relative Intensity | Assignment |
| 101 | Moderate | Molecular Ion [M]⁺ |
| 86 | Low | [M - CH₃]⁺ |
| 59 | Moderate | [M - CH₂CO]⁺ or [CH₃CONH₂]⁺ |
| 43 | High (Base Peak) | [CH₃CO]⁺ (Acylium ion) |
| 42 | High | [CH₂CO]⁺ (Ketene radical cation) |
Chromatographic Techniques
Chromatographic techniques are used to separate, identify, and quantify the components of a mixture.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds like this compound.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to prepare a stock solution. Create a series of calibration standards by serial dilution.
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Conditions:
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10-20 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-300.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify this compound by its retention time and mass spectrum. Quantify using a calibration curve generated from the standards.
Quantitative Data Summary (Typical):
| Parameter | Value |
| Retention Time | Dependent on specific column and conditions |
| Quantitation Ion | m/z 43 (or other characteristic ions) |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of this compound, particularly in complex matrices.
Experimental Protocol:
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase or a compatible solvent to prepare a stock solution. Prepare calibration standards by serial dilution. Filter all solutions through a 0.45 µm syringe filter before injection.
-
Instrument: HPLC system with a UV detector.
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol. A typical starting point is a mixture of water and acetonitrile (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of ~210 nm.
-
-
Data Analysis: Identify this compound by its retention time. Quantify using a calibration curve constructed from the peak areas of the standards.
Quantitative Data Summary (Typical):
| Parameter | Value |
| Retention Time | Dependent on specific column and mobile phase composition |
| Detection Wavelength | ~210 nm |
Thermal Analysis
Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and enthalpy of fusion of this compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp a lid onto the pan.
-
Instrument: Differential Scanning Calorimeter.
-
Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its melting point (e.g., 25 °C to 100 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
-
Data Analysis: Determine the onset temperature and the peak maximum of the endothermic melting peak. Integrate the peak area to calculate the enthalpy of fusion.
Quantitative Data Summary:
| Parameter | Value |
| Melting Point (Onset) | ~75-79 °C[1] |
| Enthalpy of Fusion | To be determined experimentally |
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and decomposition profile of this compound.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).
-
Instrument: Thermogravimetric Analyzer.
-
Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
-
Data Analysis: Analyze the TGA curve (weight % vs. temperature) to determine the onset of decomposition and the temperature at which significant weight loss occurs. The boiling point of this compound is reported to be 222-223 °C, which indicates its upper thermal stability limit under ambient pressure.[1]
Quantitative Data Summary:
| Parameter | Value |
| Onset of Decomposition | To be determined experimentally |
| Boiling Point | 222-223 °C[1] |
Visualized Workflows and Relationships
Caption: Overview of analytical techniques for this compound characterization.
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Logical relationship between analytical techniques and characterization outcomes.
References
Application Notes and Protocols for the Purification of Diacetamide by Recrystallization from Methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of diacetamide via recrystallization using methanol (B129727) as the solvent. The protocol is designed to be a starting point for laboratory-scale purification, yielding this compound of high purity suitable for research, and as a starting material in drug development processes.
Introduction
This compound is a valuable chemical intermediate in organic synthesis. The purity of starting materials is paramount in research and pharmaceutical development to ensure the reliability of experimental results and the safety and efficacy of final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will have a high capacity for dissolution at its boiling point. Methanol has been identified as a suitable solvent for the recrystallization of this compound.
Physicochemical Data of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling and characterization.
| Property | Value |
| Molecular Formula | C₄H₇NO₂ |
| Molecular Weight | 101.10 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 75.5-76.5 °C |
| Boiling Point | 222-223 °C |
| Solubility in Methanol | Slightly soluble |
Experimental Protocol: Recrystallization of this compound from Methanol
This protocol outlines the step-by-step procedure for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Methanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Safety Precautions:
-
This compound may cause skin and eye irritation.[2]
-
Methanol is flammable and toxic.[3][4][5] It can be harmful if inhaled, ingested, or absorbed through the skin.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a minimal amount of methanol to the flask, just enough to wet the solid.
-
Gently heat the mixture while stirring continuously. A hot plate with a water bath is recommended for controlled heating.
-
Continue to add small portions of methanol until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to maximize the recovery yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.
-
Quickly pour the hot this compound solution through the preheated filtration setup. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the this compound crystals.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold methanol to remove any adhering mother liquor containing impurities.
-
-
Drying:
-
Dry the purified crystals on a watch glass in a well-ventilated area, or for more efficient drying, in a drying oven at a temperature well below the melting point of this compound (e.g., 40-50 °C) or in a vacuum desiccator.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process. The following methods are recommended:
-
Melting Point Determination: A sharp melting point range close to the literature value (75.5-76.5 °C) is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for determining the purity of a compound and quantifying any residual impurities.[7][8] A typical method would involve dissolving a small amount of the recrystallized this compound in a suitable mobile phase and analyzing it on a C18 column with UV detection. The purity can be calculated from the relative peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile impurities.[6]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that can be used to determine the purity of this compound with a high degree of accuracy by comparing the integral of a this compound proton signal to that of a certified internal standard.[9]
Data Presentation
The following table can be used to record and compare data from the recrystallization process.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | ||
| Appearance | ||
| Melting Point (°C) | ||
| Purity (%) (by HPLC) | ||
| Recovery Yield (%) | - | Calculated Value |
Calculation of Recovery Yield:
The percent recovery is calculated using the following formula:[10][11]
Percent Recovery = (mass of pure this compound / mass of crude this compound) x 100%
Visualizations
Experimental Workflow for Recrystallization
Caption: Experimental workflow for the purification of this compound.
Logical Relationship of Recrystallization for Purity Enhancement
Caption: Logical flow of purity enhancement by recrystallization.
References
- 1. Buy this compound | 625-77-4 [smolecule.com]
- 2. chegg.com [chegg.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound CAS#: 625-77-4 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ck12.org [ck12.org]
- 11. aroonchande.com [aroonchande.com]
The Ritter Reaction: A Versatile Tool for the Synthesis of N-Substituted Amide Derivatives
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The Ritter reaction is a powerful and versatile chemical transformation that facilitates the synthesis of N-substituted amides from a nitrile and a carbocation precursor, such as an alkene or an alcohol, under acidic conditions.[1][2] This atom-economical reaction has found widespread application in organic synthesis, particularly in the pharmaceutical industry for the preparation of biologically active molecules.[1][2]
Introduction to the Ritter Reaction
First described by John J. Ritter in 1948, the reaction proceeds through the formation of a stable carbocation, which is then trapped by the nucleophilic nitrogen of a nitrile to form a nitrilium ion intermediate.[2][3] Subsequent hydrolysis of this intermediate yields the corresponding N-alkyl amide.[4][5] The reaction is particularly efficient for the synthesis of amides with sterically hindered N-alkyl groups, which can be challenging to prepare using traditional amidation methods.[6][7]
Key Features:
-
Versatility: A wide range of carbocation precursors, including secondary, tertiary, and benzylic alcohols, as well as alkenes, can be used.[4][8]
-
Broad Substrate Scope: The reaction accommodates a variety of aliphatic and aromatic nitriles.[3]
-
Industrial Relevance: The Ritter reaction is utilized in the large-scale synthesis of several important pharmaceutical compounds.[1][9]
Mechanism of the Ritter Reaction
The generally accepted mechanism of the Ritter reaction involves the following key steps:
-
Carbocation Formation: In the presence of a strong acid (e.g., sulfuric acid), an alcohol is protonated, followed by the loss of a water molecule to generate a carbocation. Alternatively, the protonation of an alkene can also produce a carbocation. The stability of the carbocation is a crucial factor, with tertiary and benzylic carbocations being the most favorable.[4][8]
-
Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the electrophilic carbocation, forming a nitrilium ion intermediate.[5][10]
-
Hydrolysis: The nitrilium ion is then hydrolyzed by water, which is typically added during the work-up, to yield the final N-substituted amide product.[4][6]
Caption: Mechanism of the Ritter Reaction.
Applications in Drug Development and Organic Synthesis
The Ritter reaction is a valuable tool in medicinal chemistry and drug discovery due to its ability to introduce amide functionalities, which are prevalent in many pharmaceutical agents.[2]
Notable applications include the synthesis of:
-
Crixivan (Indinavir): An anti-HIV drug, the industrial-scale synthesis of which was developed by Merck.[1]
-
Amantadine: An antiviral and antiparkinsonian drug.[1]
-
Dopamine (B1211576) Receptor Ligands: The reaction is employed in the synthesis of various ligands for dopamine receptors.[1]
-
PK-11195: A falcipain-2 inhibitor.[1]
-
Aristotelone: A naturally occurring alkaloid.[1]
-
Amphetamine: Production of racemic amphetamine from allylbenzene.[1]
Quantitative Data Summary
The yield of the Ritter reaction is influenced by several factors, including the stability of the carbocation, the nature of the nitrile, the choice of acid catalyst, and the reaction conditions. The following tables summarize representative yields for the synthesis of N-substituted amides under various conditions.
Table 1: Synthesis of N-Substituted Amides using a Solid Acid Catalyst (Silica-Bonded N-Propyl Sulphamic Acid - SBNPSA) [9]
| Entry | Alcohol | Nitrile | Product | Time (min) | Yield (%) |
| 1 | Benzhydrol | Acetonitrile (B52724) | N-Benzhydrylacetamide | 15 | 95 |
| 2 | Benzhydrol | Benzonitrile (B105546) | N-Benzhydrylbenzamide | 20 | 92 |
| 3 | 1-Adamantanol | Acetonitrile | N-(1-Adamantyl)acetamide | 30 | 90 |
| 4 | tert-Butanol | Acetonitrile | N-tert-Butylacetamide | 25 | 94 |
| 5 | tert-Butanol | Benzonitrile | N-tert-Butylbenzamide | 30 | 91 |
Table 2: Ritter Reaction of Benzhydrol with Various Nitriles in Refluxing Formic Acid [11]
| Entry | Nitrile | Product | Time (h) | Yield (%) |
| 1 | Acetonitrile | N-Benzhydrylacetamide | 5 | 85 |
| 2 | Propionitrile | N-Benzhydrylpropionamide | 5 | 82 |
| 3 | Benzonitrile | N-Benzhydrylbenzamide | 6 | 78 |
| 4 | Acrylonitrile | N-Benzhydrylacrylamide | 5 | 75 |
Table 3: Fe(NO₃)₃·9H₂O Promoted Synthesis of Amides from Secondary Alcohols [12]
| Entry | Alcohol | Nitrile | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Phenylethanol | Acetonitrile | 80 | 3 | 92 |
| 2 | Diphenylmethanol | Acetonitrile | 80 | 3 | 95 |
| 3 | 1-(4-Methoxyphenyl)ethanol | Acetonitrile | 80 | 3 | 94 |
| 4 | 1-(4-Chlorophenyl)ethanol | Acetonitrile | 80 | 3 | 75 |
Experimental Protocols
General Protocol for the Synthesis of N-Benzylacetamide using a Solid Acid Catalyst[13]
This protocol is adapted for the synthesis of N-benzylacetamide from benzyl (B1604629) alcohol and acetonitrile using silica-bonded N-propyl sulphamic acid (SBNPSA) as a recyclable catalyst.
Materials:
-
Benzyl alcohol
-
Acetonitrile
-
Silica-bonded N-propyl sulphamic acid (SBNPSA)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
Procedure:
-
To a 25 mL round-bottom flask, add benzyl alcohol (1 mmol) and acetonitrile (5 mL).
-
Add the SBNPSA catalyst (0.1 g).[13]
-
Equip the flask with a magnetic stir bar and a condenser.
-
Heat the reaction mixture to 80 °C with vigorous stirring.[13]
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 15-30 minutes.[13]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (10 mL) and stir for 5 minutes.
-
Filter the mixture to recover the solid SBNPSA catalyst. The catalyst can be washed with ethanol, dried, and reused.[13]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-benzylacetamide.
-
The crude product can be further purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.
Protocol for the Synthesis of N-tert-butylbenzamide[6]
This discovery-based laboratory experiment involves the synthesis of N-tert-butylbenzamide from tert-butyl alcohol and benzonitrile.
Materials:
-
tert-Butyl alcohol
-
Benzonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Ethanol
-
Distilled water
-
Beaker
-
Stirring rod
-
Vacuum filtration apparatus
Procedure:
-
In a beaker, cool 5 mL of benzonitrile in an ice bath.
-
Slowly add 5 mL of concentrated sulfuric acid to the cooled benzonitrile with stirring.
-
While maintaining the cold temperature, add 5 mL of tert-butyl alcohol dropwise with continuous stirring.
-
Remove the reaction from the cold bath and warm it to 40-50 °C in a sand bath for 30 minutes.[6]
-
Transfer the viscous mixture into a beaker containing chipped ice and water.
-
Isolate the resulting white solid product by vacuum filtration.
-
Recrystallize the crude product from a minimum amount of boiling ethanol, followed by precipitation with distilled water and isolation by vacuum filtration to yield pure N-tert-butylbenzamide.[6]
Experimental Workflow and Logic
The following diagram illustrates a general workflow for a typical Ritter reaction experiment, from setup to product purification.
Caption: General Experimental Workflow for the Ritter Reaction.
Conclusion
The Ritter reaction remains a highly relevant and practical method for the synthesis of N-substituted amides.[14][15] While the classical approach often requires harsh acidic conditions, modern variations utilizing milder Lewis acids, solid acid catalysts, and more environmentally benign solvents have significantly expanded its applicability and appeal.[3][9] For researchers in drug development and organic synthesis, a thorough understanding of the Ritter reaction's mechanism, scope, and experimental protocols is essential for the efficient construction of complex amide-containing molecules.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]
- 4. Ritter Reaction | NROChemistry [nrochemistry.com]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. The Ritter reaction: Trapping a carbocation with a nitrile - ProQuest [proquest.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry-reaction.com [chemistry-reaction.com]
- 9. ias.ac.in [ias.ac.in]
- 10. youtube.com [youtube.com]
- 11. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid [organic-chemistry.org]
- 12. Efficient synthesis of amides from secondary alcohols and CH 3 CN promoted by Fe(NO 3 ) 3 ·9H 2 O - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04146A [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Diacetamide in Material Science Research
Audience: Researchers, scientists, and drug development professionals.
Application Note 1: Enhancing Perovskite Solar Cell Efficiency Using a Diacetamide Derivative
Introduction
A derivative of this compound, 2,2-dichloroacetamide (B146582) (DCA), has been identified as a promising additive in the fabrication of perovskite solar cells (PSCs). When introduced into the anti-solvent during the perovskite film formation process, DCA has been shown to significantly improve the power conversion efficiency (PCE) and stability of the resulting devices. This application note details the performance enhancements observed and provides a protocol for the fabrication of triple-cation perovskite solar cells incorporating this this compound derivative.
The addition of DCA to the anti-solvent helps to regulate the crystallization kinetics of the perovskite film. This leads to a smoother, more homogeneous surface with larger grain sizes and reduced crystal defects.[1] These morphological improvements result in better optoelectronic properties, including increased emission intensity and longer charge carrier lifetimes.[1] Consequently, charge carrier recombination losses are minimized, leading to overall enhanced device performance.[1]
Quantitative Data
The inclusion of 2,2-dichloroacetamide as an additive in the anti-solvent has demonstrated a notable improvement in the key performance metrics of perovskite solar cells. A comparison of device performance with and without the DCA additive is summarized below.
| Performance Metric | Control Device (without DCA) | Device with DCA Additive | Percentage Improvement |
| Power Conversion Efficiency (PCE) | 12.6% | 14.6% | 16% |
| Short-Circuit Current Density (JSC) | Data not available | Enhanced | - |
| Fill Factor (FF) | Data not available | Enhanced | - |
Table 1: Performance comparison of perovskite solar cells with and without the 2,2-dichloroacetamide (DCA) additive. The data shows a significant 16% improvement in power conversion efficiency with the addition of DCA.[1][2]
Experimental Protocol: Fabrication of Perovskite Solar Cells with 2,2-Dichloroacetamide (DCA) Additive
Materials
-
Fluorine-doped tin oxide (FTO) coated glass substrates (2.5 cm x 2.5 cm)
-
Distilled water
-
Acetone
-
2-propanol
-
Titanium dioxide (TiO2) precursor solution
-
Triple-cation perovskite precursor solution
-
Chlorobenzene (B131634) (CB), anhydrous
-
2,2-dichloroacetamide (DCA)
-
Spiro-OMeTAD
-
4-tert-butylpyridine (4-tBP)
-
Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) in acetonitrile (B52724) (520 mg/mL)
-
Molybdenum trioxide (MoO3)
-
Silver (Ag)
Equipment
-
Ultrasonic bath
-
Oxygen plasma cleaner
-
Spin coater
-
Hotplate/annealing furnace
-
Thermal evaporator
-
Solar simulator
-
Current-voltage measurement system
Procedure
-
Substrate Cleaning:
-
Clean the FTO substrates sequentially in an ultrasonic bath with distilled water, acetone, and 2-propanol for 20 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the cleaned FTO substrates with oxygen plasma for 7 minutes.[1]
-
-
Electron Transport Layer (ETL) Deposition:
-
Perovskite Layer Deposition:
-
Prepare the triple-cation perovskite precursor solution.
-
In a nitrogen-filled glovebox, deposit the perovskite solution onto the TiO2 layer using a two-step spin-coating process: 2000 rpm for 25 seconds, followed by 4000 rpm for 20 seconds.[1]
-
During the second step, at the 10-second mark, dispense 100 µL of the anti-solvent (chlorobenzene) containing the DCA additive.
-
Anti-solvent with DCA preparation: Dissolve DCA in chlorobenzene at a concentration of 1 mg/mL. To aid dissolution, place the solution in an ultrasonic bath at 50°C for 20 minutes.[1]
-
-
Anneal the perovskite thin films at 100°C for 1 hour.[1]
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare the Spiro-OMeTAD solution by dissolving 73 mg of Spiro-OMeTAD in 1 mL of anhydrous chlorobenzene.
-
To this solution, add 30 µL of 4-tBP and 16 µL of the Li-TFSI/acetonitrile solution.[1]
-
Deposit the Spiro-OMeTAD solution onto the perovskite layer by spin coating at 4000 rpm for 20 seconds.[1]
-
-
Electrode Deposition:
Device Characterization
-
The current-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G illumination (100 mW/cm2) using a solar simulator.
-
The power conversion efficiency (PCE), short-circuit current density (JSC), open-circuit voltage (VOC), and fill factor (FF) are extracted from the J-V curves.
Workflow Diagram
Caption: Experimental workflow for perovskite solar cell fabrication with DCA.
Application Note 2: Selective Extraction of Uranium from Wastewater Using this compound-Functionalized Silica (B1680970)
Introduction
Nuclear energy presents a significant environmental challenge in the form of uranium-contaminated wastewater. To address this, materials with high efficiency and selectivity for uranium extraction are crucial. A promising approach involves the use of mesoporous silica (SBA-15) functionalized with amine-bridged this compound ligands (SBA-15-ABDMA).[2] This functionalized material has demonstrated a strong affinity for uranium, particularly at low pH, and exhibits excellent reusability.
The this compound functional groups on the silica surface act as chelating ligands that selectively bind with uranium (VI) ions. This high selectivity is maintained even in the presence of other competing ions, such as lanthanides, alkaline earth metals, and transition metals.[2]
Quantitative Data
The performance of amine-bridged this compound-functionalized silica (SBA-15-ABDMA) for uranium extraction is highlighted by the following data.
| Parameter | Value | Conditions |
| Sorption Capacity | 68.82 mg/g | pH = 3 |
| Uranium (VI) Recovery | > 98% | Using SiO2spheres-ABDMA as column material |
| Reusability | > 5 cycles | - |
| Distribution Coefficient (Kd,U) | > 105 mL/g | pH = 3.5 |
| Separation Factor (SFU/Ln) | > 1000 | pH = 3.5 |
Table 2: Uranium extraction performance of amine-bridged this compound-functionalized silica. The material shows a high sorption capacity and excellent recovery rate, along with high selectivity for uranium over lanthanides.[2][3]
Experimental Protocol: Uranium Extraction from Aqueous Solution
Materials
-
Amine-bridged this compound-functionalized silica (SBA-15-ABDMA)
-
Uranium-containing aqueous solution (e.g., simulated wastewater)
-
Nitric acid (for pH adjustment and desorption)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Batch reactor or chromatography column
-
Shaker or magnetic stirrer
-
pH meter
-
Inductively coupled plasma mass spectrometry (ICP-MS) or other suitable analytical instrument for uranium concentration measurement
Procedure
-
Sorbent Preparation:
-
Synthesize SBA-15-ABDMA (This protocol assumes the material is pre-synthesized).
-
-
Adsorption (Batch Method):
-
Add a known mass of SBA-15-ABDMA to a fixed volume of the uranium-containing solution in a batch reactor.
-
Adjust the pH of the solution to 3 using nitric acid or sodium hydroxide.[2]
-
Agitate the mixture at a constant speed and temperature for a predetermined time to reach equilibrium.
-
Separate the sorbent from the solution by filtration or centrifugation.
-
Analyze the uranium concentration in the supernatant to determine the amount of uranium adsorbed.
-
-
Adsorption (Column Method):
-
Pack a chromatography column with SBA-15-ABDMA.
-
Pass the uranium-containing solution through the column at a controlled flow rate.
-
Collect the effluent and monitor the uranium concentration to determine the breakthrough point.
-
-
Desorption and Regeneration:
-
After saturation, elute the adsorbed uranium from the sorbent using a suitable eluent (e.g., 1 M nitric acid).
-
Wash the sorbent with deionized water until the pH is neutral.
-
The regenerated sorbent can be reused for subsequent adsorption cycles.
-
Analysis
-
The amount of uranium adsorbed per unit mass of the sorbent (q, in mg/g) is calculated using the following equation:
-
q = (C0 - Ce) * V / m
-
Where C0 and Ce are the initial and equilibrium concentrations of uranium (mg/L), V is the volume of the solution (L), and m is the mass of the sorbent (g).
-
Process Diagram
Caption: Process flow for uranium extraction using functionalized silica.
Other Potential Applications of this compound in Material Science
While less detailed in publicly available literature, this compound and its derivatives are noted for their potential in other areas of material science:
-
Functional Polymers: this compound can be incorporated into polymer structures to create materials with specific, tailorable properties.[4][5][6]
-
Precursor for Heterocyclic Compounds: It can serve as a starting material in the synthesis of heterocyclic compounds, which are important in various fields of material science.
-
Metal-Organic Frameworks (MOFs): this compound can act as a ligand in the synthesis of MOFs, which have applications in gas storage, separation, and catalysis.
-
Stabilizers: In certain industrial applications, this compound can function as a stabilizer.
Further research is required to develop detailed protocols and gather quantitative data for these applications.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Highly selective extraction of uranium from wastewater using amine-bridged this compound-functionalized silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. udspace.udel.edu [udspace.udel.edu]
- 6. Highly selective extraction of uranium from wastewater using amine-bridged this compound-functionalized silica. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diacetamide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diacetamide. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.
Frequently Asked questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory method for synthesizing this compound is the acetylation of acetamide (B32628). This is typically achieved by reacting acetamide with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. Another reported method involves the reaction of hexamethylenediamine (B150038) with acetonitrile (B52724) and water using a copper oxide catalyst to produce hexamethylenebisacetamide, a derivative of this compound.[1][2]
Q2: Which acetylating agent is recommended, acetic anhydride or acetyl chloride?
A2: Both acetic anhydride and acetyl chloride are effective for the N-acetylation of acetamide.
-
Acetyl chloride is highly reactive, but the reaction produces hydrochloric acid (HCl) as a byproduct, which can form hydrochloride salts with the starting material and product, complicating purification.[3]
-
Acetic anhydride is less reactive and the reaction may require heating or a catalyst. The byproduct is acetic acid, which is less corrosive than HCl.[4]
The choice between the two often depends on the desired reaction rate, available laboratory equipment, and safety considerations.
Q3: What are the critical parameters to control for a high yield of this compound?
A3: Key parameters to optimize include:
-
Purity of Reactants: Ensure that the starting acetamide and acetylating agents are pure and dry, as moisture can lead to hydrolysis and the formation of byproducts.
-
Stoichiometry: The molar ratio of the reactants can significantly impact the yield and impurity profile.
-
Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition.
-
Catalyst: The choice and concentration of a catalyst, if used, can influence the reaction rate and selectivity.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[5]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. By comparing the spots of the starting material (acetamide), the product (this compound), and the reaction mixture, you can determine the extent of the reaction and identify the formation of any significant byproducts.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase the reaction time and continue to monitor by TLC.- A moderate increase in temperature may be beneficial, but should be done cautiously to avoid side reactions. |
| Moisture in Reagents or Glassware | - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents and reagents. |
| Inefficient Acetylating Agent | - Use a fresh bottle of acetylating agent, as they can degrade over time. |
| Product Loss During Work-up | - this compound has some water solubility. Minimize the volume of aqueous washes.- Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Problem 2: Presence of Impurities in the Final Product
| Possible Cause | Suggested Solution |
| Unreacted Acetamide | - Ensure the reaction goes to completion by monitoring with TLC.- Optimize the stoichiometry of the acetylating agent.- Purify the final product by recrystallization. |
| Hydrolysis of Product | - During aqueous work-up, use cold solutions and minimize contact time to prevent hydrolysis of this compound back to acetamide and acetic acid.[6] |
| Formation of Triacetamide or other side products | - Control the reaction temperature; higher temperatures can promote side reactions.[1]- Add the acetylating agent slowly to the reaction mixture. |
Data Presentation
Table 1: Summary of Reaction Parameters for Acetylation of Amides
| Parameter | Acetylation with Acetic Anhydride | Acetylation with Acetyl Chloride |
| Stoichiometry (Amide:Reagent) | 1:1.1 to 1:2 | 1:1.05 to 1:1.2 |
| Solvent | Dichloromethane, Toluene, or neat | Dichloromethane, Tetrahydrofuran |
| Catalyst | Pyridine (B92270) (catalytic) or Sulfuric Acid (catalytic) | Triethylamine (B128534) (1.1 eq) or Pyridine (1.2 eq) |
| Temperature | Room Temperature to Reflux (40-110°C) | 0°C to Room Temperature |
| Reaction Time | 2 - 6 hours (monitor by TLC) | 1 - 4 hours (monitor by TLC) |
| Typical Yield | 70-90% (crude) | Good to excellent |
Note: These are general conditions for N-acetylation and may require optimization for this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
Materials:
-
Acetamide
-
Acetic Anhydride
-
Pyridine (optional, as catalyst)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetamide (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride (1.1 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to quench the excess acetic anhydride and neutralize the acetic acid byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane).
Protocol 2: Synthesis of this compound using Acetyl Chloride
Materials:
-
Acetamide
-
Acetyl Chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve acetamide (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization.
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting this compound synthesis issues.
References
Technical Support Center: Purification of Diacetamide
Welcome to the technical support center for the purification of diacetamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common laboratory-scale methods for purifying this compound are recrystallization and distillation. Column chromatography can also be used for high-purity requirements. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Q2: What are the key physical properties of this compound relevant to its purification?
A2: Understanding the physical properties of this compound is crucial for selecting and optimizing a purification method.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₇NO₂ | [1] |
| Molar Mass | 101.105 g·mol⁻¹ | [1] |
| Appearance | White solid/crystalline powder | [1][2] |
| Melting Point | 79 °C (174 °F; 352 K) | [1] |
| Boiling Point | 220–222 °C (428–432 °F; 493–495 K) | [1] |
| Solubility | Soluble in water, ethanol, and ether | [3] |
Q3: What are the potential impurities in crude this compound?
A3: Impurities in this compound often originate from its synthesis, typically the acetylation of acetamide (B32628) with acetic anhydride.[1] Common impurities may include:
-
Unreacted Acetamide: A starting material that may be carried through the synthesis.
-
Acetic Anhydride: The acetylating agent, which can be present in excess.
-
Acetic Acid: A byproduct of the reaction and can also result from the hydrolysis of acetic anhydride.[4]
-
Triacetamide: A potential over-acetylation byproduct.
-
Hydrolysis Products: this compound can be susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures, reverting to acetamide and acetic acid.[3][5]
Q4: How can I assess the purity of my this compound sample?
A4: Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying this compound and separating it from non-volatile impurities.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities and decomposition products.[8][9]
-
Melting Point Analysis: A simple method to assess purity. A sharp melting point close to the literature value (79 °C) indicates high purity, while a broad melting range suggests the presence of impurities.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify impurities.[2]
Troubleshooting Guides
Recrystallization
Recrystallization is a common and effective method for purifying solid compounds like this compound. However, several issues can arise.
Problem 1: this compound "oils out" instead of crystallizing.
-
Cause: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent or comes out of solution as a liquid instead of a solid upon cooling. This is more likely if the melting point of the impure this compound is lower than the boiling point of the solvent.[11] The presence of impurities can significantly lower the melting point.
-
Solutions:
-
Increase the amount of solvent: This can lower the saturation temperature of the solution to below the melting point of the this compound.
-
Use a lower-boiling point solvent: Select a solvent in which this compound is soluble at a temperature below its melting point.
-
Use a mixed-solvent system: Dissolve the this compound in a minimum amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution before allowing it to cool slowly.[12]
-
Lower the cooling rate: Allow the solution to cool very slowly to encourage crystal nucleation rather than liquid-liquid phase separation.
-
Problem 2: Poor or no crystal formation upon cooling.
-
Cause: This is often due to using too much solvent, resulting in a solution that is not supersaturated upon cooling. It can also be due to a supersaturated solution that is reluctant to crystallize.[11]
-
Solutions:
-
Reduce the solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Induce crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a small crystal of pure this compound to the solution to act as a template for crystal growth.
-
-
Cool to a lower temperature: Use an ice bath or refrigerator to further decrease the solubility of the this compound.
-
Problem 3: Low recovery of purified this compound.
-
Cause: A low yield can result from using too much solvent, premature crystallization during a hot filtration step, or washing the collected crystals with a solvent that is not ice-cold.
-
Solutions:
-
Use the minimum amount of hot solvent: Ensure you are using just enough hot solvent to fully dissolve the this compound.
-
Preheat the filtration apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the this compound from crystallizing prematurely.
-
Wash crystals with ice-cold solvent: Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. Using room temperature or warm solvent will redissolve some of your product.
-
Distillation
Distillation can be used to purify this compound, but its relatively high boiling point requires careful consideration of the conditions to avoid decomposition.
Problem 1: The this compound appears to be decomposing during distillation.
-
Cause: this compound can undergo thermal decomposition at elevated temperatures.[3] Pyrolysis of this compound can lead to the formation of various byproducts.
-
Solutions:
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point of this compound, thereby minimizing thermal decomposition.
-
Monitor the temperature closely: Ensure the distillation pot temperature does not significantly exceed the boiling point of this compound at the given pressure.
-
Minimize distillation time: Do not heat the this compound for an extended period.
-
Problem 2: Difficulty in separating impurities with close boiling points.
-
Cause: If impurities have boiling points close to that of this compound, simple distillation will not be effective.
-
Solution:
-
Fractional Distillation: Use a fractional distillation column to improve the separation efficiency between this compound and impurities with similar boiling points.
-
Column Chromatography
For achieving high purity, column chromatography is a viable option.
Problem 1: Poor separation of this compound from impurities.
-
Cause: This can be due to an inappropriate choice of stationary phase or mobile phase (eluent).
-
Solutions:
-
Optimize the mobile phase: Use thin-layer chromatography (TLC) to screen for an optimal solvent system that provides good separation between this compound and its impurities. A good starting point would be a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone).[4]
-
Select the appropriate stationary phase: Silica (B1680970) gel is a common choice for normal-phase chromatography of moderately polar compounds like this compound.[13]
-
Gradient elution: Start with a less polar solvent system and gradually increase the polarity to elute the compounds sequentially.
-
Problem 2: this compound does not elute from the column.
-
Cause: The mobile phase may be too non-polar to move the relatively polar this compound down the column.
-
Solution:
-
Increase the polarity of the mobile phase: Gradually increase the proportion of the more polar solvent in your eluent system.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound (Single Solvent - Methanol)
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol (B129727) and gently heat the mixture on a hot plate with stirring until the this compound dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel with a fluted filter paper and a receiving flask. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification of this compound by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column. Drain the solvent until it is just above the level of the silica.[14]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate). Collect fractions and monitor the elution by TLC.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the this compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purity Analysis by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.[7]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of water and a suitable organic solvent like methanol or acetonitrile. A gradient elution may be necessary for complex impurity profiles.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., around 200-220 nm).
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity can be estimated by the area percentage of the this compound peak relative to the total area of all peaks.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for "oiling out" of this compound.
Caption: Workflow for HPLC purity analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. This compound [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. US3959371A - Process for the purification of N,N-dimethylacetamide - Google Patents [patents.google.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 10. youtube.com [youtube.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. longdom.org [longdom.org]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
methods for improving the yield of diacetamide production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Synthesis Method 1: Acetylation of Acetamide (B32628) with Acetic Anhydride (B1165640)
This is a common and effective method for producing this compound. However, optimizing the yield and purity can be challenging.
Q1: My reaction yield is significantly lower than expected. What are the possible reasons and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature. The reaction between acetamide and acetic anhydride requires adequate thermal energy to proceed to completion.
-
Solution: Ensure the reaction mixture is heated to the optimal temperature, typically refluxing, for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.
-
-
Catalyst Inefficiency:
-
Cause: The absence or deactivation of a catalyst can dramatically slow down the reaction. While the reaction can proceed without a catalyst, yields are often poor.
-
Solution: The use of a catalyst is highly recommended. Dry hydrogen chloride gas or acetamide hydrochloride can significantly improve the yield.[1] Ensure the catalyst is fresh and added under anhydrous conditions to prevent deactivation.
-
-
Side Reactions:
-
Cause: At elevated temperatures, side reactions can occur, leading to the formation of byproducts and reducing the yield of this compound. One common side reaction is the formation of acetonitrile (B52724) through the dehydration of acetamide.
-
Solution: Maintain careful control over the reaction temperature. While reflux is necessary, excessive heating should be avoided. The use of a catalyst can often allow for lower reaction temperatures, minimizing side product formation.
-
-
Purification Losses:
-
Cause: Significant loss of product can occur during workup and purification steps, particularly during recrystallization if the solvent system is not optimal.
-
Solution: For purification by recrystallization, carefully select a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of benzene (B151609) and ethyl acetate (B1210297) has been used effectively.[2]
-
Q2: I am observing the formation of significant impurities in my crude product. What are they and how can I minimize them?
A2: The primary impurities are typically unreacted acetamide and byproducts from side reactions.
-
Unreacted Acetamide:
-
Cause: Incomplete reaction.
-
Solution: As mentioned in Q1, ensure the reaction goes to completion by optimizing reaction time, temperature, and catalyst use. Unreacted acetamide can be removed during purification.
-
-
Triacetamide:
-
Cause: Further acetylation of this compound can occur, especially with a large excess of acetic anhydride.
-
Solution: Use a stoichiometric or slight excess of acetic anhydride relative to acetamide. Careful control of the molar ratio of reactants is crucial.
-
-
Acetonitrile:
-
Cause: Dehydration of acetamide at high temperatures.
-
Solution: Avoid excessive heating and prolonged reaction times.
-
Q3: What is the best method for purifying the crude this compound?
A3: The most common method for purifying this compound is recrystallization.
-
Recommended Solvents: A mixture of benzene and ethyl acetate is a good starting point.[2] Other solvents to consider are acetone, chloroform (B151607), or dioxane.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals can then be collected by filtration.
Synthesis Method 2: Amide Exchange Reaction with CuO Catalyst
This method offers a highly efficient and selective route to di-substituted amides.
Q1: I am having trouble preparing the CuO catalyst. Can you provide a reliable protocol?
A1: A clubbed CuO catalyst can be prepared via a hydrothermal method.
-
Procedure:
-
At room temperature, dissolve 50 mmol of CuCl₂·2H₂O and 50 mmol of Na₂CO₃ in 50 ml of deionized water in a 100 ml hydrothermal synthesis reactor with vigorous stirring.
-
Add 15 ml of ethylene (B1197577) glycol dropwise to the solution.
-
Heat the reactor at 200 °C for 12 hours.
-
Separate the resulting precipitate and wash it with deionized water until the pH of the supernatant is approximately 7.
-
Dry the precipitate at 80 °C in air for 1 hour, followed by calcination at 400 °C for 4 hours in air.[3]
-
Q2: My amide exchange reaction is not proceeding to completion. What are the critical parameters to optimize?
A2: The key parameters to optimize for this reaction are reactant ratios, temperature, and reaction time.
-
Reactant Ratios: The molar ratio of the amine, nitrile, and water is crucial. For the synthesis of hexamethylenebisacetamide (a this compound derivative), a molar ratio of 1:3:6 (HDA:CH₃CN:H₂O) was found to be effective.[3]
-
Temperature: The reaction temperature significantly impacts the conversion and selectivity. A temperature of 180 °C has been shown to be optimal for the CuO-catalyzed amide exchange reaction.[3]
-
Reaction Time: A reaction time of 2 hours at the optimal temperature has been reported to give high conversion and selectivity.[3]
Data Presentation
Table 1: Comparison of Catalysts for Amide Exchange Reaction
| Catalyst | Conversion (%) | Selectivity (%) |
| None | 8 | - |
| Fe₂O₃ | 12 | 81 |
| MgO | 22 | 11 |
| CeO₂ | 22 | 15 |
| Nb₂O₅ | 23 | 13 |
| SiO₂ | 25 | 21 |
| TiO₂ | 33 | 19 |
| Y₂O₃ | 39 | 18 |
| Al₂O₃ | 44 | 14 |
| ZnO | 73 | 34 |
| CuO | 100 | >99 |
Reaction conditions: 0.01 mol HDA, 0.03 mol CH₃CN, 0.06 mol H₂O, 0.00625 mol catalyst, 180 °C, 2 h.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Acetylation of Acetamide
Materials:
-
Acetamide
-
Acetic Anhydride
-
Dry Hydrogen Chloride gas or Acetamide Hydrochloride
-
Benzene
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas inlet tube, combine acetamide and a 1.5 to 2-fold molar excess of acetic anhydride.
-
Bubble dry hydrogen chloride gas through the mixture for a few minutes, or add a catalytic amount of acetamide hydrochloride (approximately 5 mol%).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the cooled mixture into ice-cold water to quench the excess acetic anhydride.
-
Extract the aqueous mixture with a suitable organic solvent, such as chloroform or ethyl acetate.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a benzene/ethyl acetate mixture.
Protocol 2: Synthesis of this compound Derivative via Amide Exchange Reaction
Materials:
-
Hexamethylenediamine (HDA)
-
Acetonitrile (CH₃CN)
-
Deionized Water
-
CuO Catalyst (prepared as described above)
Procedure:
-
In a suitable reaction vessel, combine 0.01 mol of HDA, 0.03 mol of acetonitrile, 0.06 mol of deionized water, and 0.00625 mol of the prepared CuO catalyst.[3]
-
Seal the vessel and heat the reaction mixture to 180 °C with stirring for 2 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture to remove the catalyst.
-
The product can be isolated from the filtrate by evaporation of the solvent and subsequent purification, typically by recrystallization.
Mandatory Visualization
Caption: Workflow for this compound Synthesis via Acetylation.
Caption: Troubleshooting Logic for Low this compound Yield.
References
troubleshooting common issues in diacetamide synthesis protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diacetamide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound synthesis reaction has a very low yield. What are the most common causes?
A1: Low yields in this compound synthesis, particularly from the acetylation of acetamide (B32628) with acetic anhydride (B1165640), can arise from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or suboptimal stoichiometry of reactants.
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound. Common side products include triacetamide, bisacetamide hydrochloride (if a chloride source is present), and acetonitrile, especially under vigorous conditions.[1]
-
Sub-optimal Catalyst Concentration: The reaction can be catalyzed by dry hydrogen chloride, but variations in its concentration can affect the reaction rate and product yield.[1]
-
Loss during Workup and Purification: Significant product loss can occur during extraction, washing, and purification steps. This compound has some solubility in water, which can lead to losses during aqueous washes.
Troubleshooting Steps:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Conduct small-scale experiments to determine the optimal reaction time and temperature for your specific setup.
-
Adjust Stoichiometry: While a 1:1 molar ratio of acetamide to acetic anhydride is the theoretical starting point, a slight excess of acetic anhydride can sometimes drive the reaction to completion. However, a large excess may lead to the formation of triacetamide.
-
Control Catalyst Loading: If using a catalyst like hydrogen chloride, carefully control its concentration to find the optimal level that maximizes this compound formation while minimizing side reactions.[1]
-
Minimize Workup Losses: Minimize the volume of water used for washing. Using a saturated brine solution for the final wash can help reduce the solubility of this compound in the aqueous layer.
Q2: I am observing unexpected peaks in my crude product analysis (GC-MS or NMR). What are the likely impurities and how can I avoid them?
A2: The primary impurities in this compound synthesis from acetamide and acetic anhydride are typically:
-
Unreacted Acetamide: This is the most common impurity if the reaction is incomplete.
-
Acetic Anhydride: Residual starting material.
-
Acetic Acid: A byproduct of the reaction.
-
Triacetamide: Formed from the further acetylation of this compound, especially with a large excess of acetic anhydride or prolonged reaction times.
-
Bisacetamide Hydrochloride: Can form if there is a source of hydrogen chloride.[1]
-
Acetonitrile: May form as a byproduct under certain reaction conditions.[1]
Strategies to Minimize Impurities:
-
Careful Control of Stoichiometry: Use a molar ratio of acetamide to acetic anhydride close to 1:1 or with only a slight excess of acetic anhydride to minimize triacetamide formation.
-
Reaction Monitoring: Use TLC or GC-MS to monitor the disappearance of acetamide and the formation of this compound. Stop the reaction once the optimal conversion has been reached to prevent the formation of further byproducts.
-
Thorough Workup:
-
Quench the reaction mixture by carefully adding it to cold water to hydrolyze any remaining acetic anhydride to acetic acid.
-
Neutralize the acetic acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Wash the organic layer with water and brine to remove water-soluble impurities.
-
Q3: What is a reliable method for purifying crude this compound?
A3: The most common and effective methods for purifying this compound are distillation and recrystallization.
-
Vacuum Distillation: This is an effective method for separating this compound from less volatile impurities. The crude product can be distilled under reduced pressure.[1]
-
Recrystallization: This is a highly effective technique for obtaining high-purity crystalline this compound.
A general procedure for recrystallization is as follows:
-
Solvent Selection: A mixture of solvents is often effective for recrystallizing amides. For this compound, a mixture of benzene (B151609) and ethyl acetate (B1210297) has been reported to be effective.[2] Alternatively, other solvent systems like ethanol/water or acetone/hexane could be explored.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent (e.g., benzene or ethanol).[3][4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[3]
-
Crystallization: Slowly add the "bad" solvent (e.g., ethyl acetate or water) to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent until the solution becomes clear again.[3][4] Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent mixture, and dry them thoroughly.[3]
Q4: How can I analyze the purity of my synthesized this compound?
A4: The purity of this compound can be effectively determined using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying and quantifying volatile impurities. A small amount of the sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and injected into the GC-MS. The gas chromatogram will show peaks corresponding to this compound and any volatile impurities, and the mass spectrometer will help in identifying these components based on their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of this compound and identifying impurities. The presence of peaks corresponding to unreacted acetamide, acetic acid, or other byproducts can be detected. Quantitative NMR (qNMR) can be used to determine the purity of the sample with a high degree of accuracy by integrating the peaks of this compound against a known internal standard.[5][6]
Data Presentation
Table 1: Optimized Reaction Parameters for this compound Synthesis (Hypothetical Data)
| Parameter | Condition A | Condition B | Condition C |
| Acetamide (mol) | 1.0 | 1.0 | 1.0 |
| Acetic Anhydride (mol) | 1.1 | 1.5 | 1.1 |
| Catalyst (mol%) | 0.1 | - | 0.5 |
| Temperature (°C) | 100 | 120 | 100 |
| Reaction Time (h) | 4 | 2 | 3 |
| Yield (%) | 75 | 65 | 82 |
| Purity (by GC-MS, %) | 95 | 90 | 97 |
Experimental Protocols
Protocol 1: Synthesis of this compound from Acetamide and Acetic Anhydride
This protocol is based on the method described by Polya and Tardrew (1948).[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine acetamide (1.0 eq) and acetic anhydride (1.1 eq).
-
Catalyst Addition (Optional): If using a catalyst, add a catalytic amount of dry hydrogen chloride gas or a suitable solid acid catalyst.
-
Reaction: Heat the mixture to a gentle reflux (around 100-120 °C) with continuous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane eluent) or by taking small aliquots for GC-MS analysis.
-
Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker of ice-cold water to quench the excess acetic anhydride.
-
Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic extracts and wash with water, followed by a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or recrystallization as described in the FAQ section.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.ualberta.ca [chem.ualberta.ca]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
diacetamide stability and recommended storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and recommended storage conditions for diacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a crystalline solid that is generally stable under normal temperatures and pressures.[1] However, it is known to be hygroscopic and sensitive to moisture, which can lead to degradation.[2][3]
Q2: What are the primary factors that can cause this compound to degrade?
A2: The main factors contributing to this compound degradation are exposure to moisture, high temperatures, and incompatible materials.[1][3][4] Strong oxidizing agents, strong acids, strong bases, and strong reducing agents should be avoided.[3]
Q3: What are the decomposition products of this compound?
A3: Under thermal stress (pyrolysis), this compound can decompose into ketene (B1206846) and acetamide (B32628).[4] In the event of a fire, hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][3][4] While not explicitly studied for this compound, by analogy to acetamide, hydrolysis (degradation due to water) is expected to yield acetic acid and acetamide.[5]
Q4: How can I visually assess the stability of my this compound sample?
A4: A pure this compound sample should be a white crystalline powder.[1] Any discoloration, clumping, or change in physical appearance may indicate degradation or contamination. However, chemical analysis is necessary for a definitive assessment of purity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield in Synthesis | Degradation of this compound due to residual moisture in reagents or solvents. | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Store this compound under recommended conditions to prevent moisture absorption prior to use.[3] |
| Inconsistent Experimental Results | Partial degradation of this compound stock solution. | Prepare fresh solutions of this compound for each experiment, especially if the solvent is protic or contains traces of water. Assess the purity of the solid this compound if it has been stored for an extended period or under suboptimal conditions. |
| Appearance of Unexpected Peaks in Chromatography (e.g., HPLC, GC) | This compound degradation. | Identify potential degradation products such as acetamide or acetic acid by comparing with reference standards. Review storage conditions and sample preparation procedures to minimize degradation. Implement a stability-indicating analytical method to monitor purity over time. |
| Solid this compound appears clumpy or discolored | Absorption of moisture and subsequent hydrolysis. | Discard the product as its purity is compromised. Procure fresh this compound and ensure strict adherence to recommended storage conditions. |
Stability and Storage Summary
| Parameter | Recommendation | Rationale | References |
| Temperature | Store in a cool place. | To minimize the rate of potential degradation reactions. | [1][3] |
| Humidity | Store in a dry place. This compound is hygroscopic/moisture sensitive. | To prevent hydrolysis. | [2][3][6] |
| Light | Protect from direct sunlight. | To prevent potential photolytic degradation. | [4] |
| Atmosphere | Store in a tightly closed container. Consider storing under an inert gas. | To prevent exposure to moisture and atmospheric contaminants.[1][2] | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents. | To avoid chemical reactions that could degrade the compound. | [3] |
Experimental Protocols
Protocol for Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.
Objective: To develop an HPLC method to assess the purity of this compound and monitor its stability over time.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Diode-Array Detector (DAD).
-
A suitable reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm).
-
This compound reference standard.
-
HPLC-grade acetonitrile (B52724), methanol, and water.
-
Buffers of various pH values (e.g., phosphate (B84403) or acetate (B1210297) buffers).
-
Acids (e.g., HCl), bases (e.g., NaOH), and an oxidizing agent (e.g., H2O2) for forced degradation studies.
2. Method Development:
-
Solvent and Mobile Phase Selection: Start with a simple mobile phase, such as a mixture of acetonitrile and water or a buffer. Adjust the ratio to achieve a good peak shape and retention time for this compound (typically between 2 and 10 minutes).
-
Wavelength Selection: Use the DAD to determine the wavelength of maximum absorbance for this compound and use this for detection.
-
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a set period.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 70°C).
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
-
Chromatographic Optimization: Inject the stressed samples into the HPLC. The goal is to achieve baseline separation between the main this compound peak and any degradation peaks that are formed. Adjust the mobile phase composition, gradient, and/or pH to optimize the separation.
3. Method Validation (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess this compound in the presence of its degradation products.
-
Linearity: Analyze a series of this compound solutions of known concentrations to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known amounts of this compound.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the analysis with respect to deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).
Visualizations
Caption: A flowchart for troubleshooting experimental issues related to this compound stability.
Caption: Potential degradation pathways of this compound under different conditions.
References
- 1. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The mechanism of thermal elimination. Part 14. Pyrolysis of this compound, 2-acetoxypyridine, diacetyl sulphide, and thioacetic acid: possible involvement of enol forms in gas-phase eliminations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
Navigating the Thermal Landscape of Diacetamide: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
Welcome to the comprehensive technical support center for managing the thermal decomposition of diacetamide in your reactions. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical data to ensure the stability and success of your chemical syntheses.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the thermal stability of this compound.
Q1: What is the thermal decomposition behavior of this compound?
A1: this compound is a crystalline solid that is susceptible to thermal decomposition, particularly in solution and at elevated temperatures. In the gas phase, it undergoes a unimolecular first-order elimination to yield ketene (B1206846) and acetamide (B32628).[1] Under fire conditions, hazardous decomposition products include nitrogen oxides, carbon monoxide, and carbon dioxide. While stable at room temperature, its stability in solution is significantly influenced by factors such as solvent, pH, and the presence of catalysts.
Q2: What are the primary decomposition products of this compound in solution?
A2: The primary decomposition products of this compound in solution are acetamide and acetic acid, resulting from hydrolysis.[1] The rate of this decomposition is highly dependent on the reaction conditions.
Q3: How do pH and catalysts affect the thermal stability of this compound?
A3: Both acidic and basic conditions can catalyze the hydrolysis of this compound.[2][3] The presence of acid or base increases the rate of decomposition to acetamide and acetic acid. The specific rate constants are dependent on the concentration of the acid or base and the temperature.
Q4: What are common side reactions associated with the thermal decomposition of this compound?
A4: The primary side reaction resulting from this compound's thermal instability is the unwanted acetylation of nucleophilic functional groups in the reaction mixture. This can occur when this compound is used as a reagent or is present as an impurity. For example, in peptide synthesis, the amino groups of amino acids or peptide chains can be acetylated, leading to undesired byproducts and termination of the peptide chain elongation.[4][5]
Troubleshooting Guides
This section provides practical solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield of Desired Product and Formation of Acetylated Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Thermal Decomposition of this compound | 1. Lower Reaction Temperature: Conduct the reaction at the lowest feasible temperature. 2. Minimize Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Stepwise Addition: If possible, add this compound to the reaction mixture in portions over time. | High temperatures accelerate the decomposition of this compound, increasing the concentration of acetic anhydride (B1165640) and other acetylating species in the reaction mixture, which can lead to the formation of acetylated byproducts. |
| Presence of Nucleophilic Impurities | 1. Purify Starting Materials: Ensure all starting materials and solvents are free from nucleophilic impurities (e.g., water, amines). 2. Use Anhydrous Conditions: Employ anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Nucleophilic impurities can react with this compound or its decomposition products, leading to the formation of unwanted side products and reducing the yield of the desired product. |
Issue 2: Inconsistent Reaction Rates and Product Purity
| Potential Cause | Troubleshooting Step | Rationale |
| Variability in this compound Quality | 1. Purity Check: Assess the purity of the this compound lot using HPLC or GC-MS before use. 2. Standardize Storage: Store this compound in a cool, dry place, tightly sealed to prevent moisture absorption. | Impurities in this compound can catalyze its decomposition or participate in side reactions, leading to inconsistent results. Improper storage can lead to degradation over time. |
| pH Fluctuations during the Reaction | 1. Buffer the Reaction: If compatible with the reaction chemistry, use a suitable buffer to maintain a stable pH. 2. Monitor pH: Periodically check the pH of the reaction mixture and adjust as necessary. | As the decomposition of this compound can be acid or base-catalyzed, controlling the pH is crucial for maintaining a consistent reaction rate and minimizing unwanted side reactions. |
Data on Thermal Decomposition of this compound
Due to the limited availability of specific quantitative data for the thermal decomposition of this compound in various solvents and under different pH conditions in the public domain, a generalized stability profile is presented. It is highly recommended to perform kinetic studies under your specific reaction conditions to determine the precise decomposition rates.
General Stability Profile of this compound:
| Condition | Relative Stability | Primary Decomposition Pathway | Key Influencing Factors |
| Neutral pH, Room Temperature (in aprotic solvents) | High | Slow Hydrolysis | Presence of trace water |
| Acidic Conditions (e.g., pH < 5) | Low | Acid-catalyzed hydrolysis | H+ concentration, Temperature |
| Basic Conditions (e.g., pH > 9) | Low | Base-catalyzed hydrolysis | OH- concentration, Temperature |
| Elevated Temperature (> 50 °C) | Low to Moderate | Thermal decomposition and hydrolysis | Temperature, Solvent, Presence of catalysts |
Experimental Protocols
Protocol 1: Monitoring this compound Decomposition by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for monitoring the concentration of this compound and the formation of its primary decomposition product, acetamide.
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient of acetonitrile (B52724) and water is typically effective. A starting point could be 10% acetonitrile in water, ramping up to 90% acetonitrile. The gradient program should be optimized based on the specific reaction mixture.
-
-
Detection:
-
UV detection at a wavelength of approximately 200-220 nm.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at various time points.
-
Quench the reaction immediately by diluting the aliquot in a known volume of cold mobile phase (e.g., 900 µL of the initial mobile phase composition).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known concentration of this compound and acetamide standards to determine their retention times and create a calibration curve.
-
Inject the prepared samples.
-
Quantify the concentration of this compound and acetamide in the reaction mixture over time by comparing the peak areas to the calibration curves.
-
Protocol 2: Analysis of this compound Decomposition Products by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for identifying volatile decomposition products of this compound.
-
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
-
Sample Preparation:
-
For analysis of a reaction mixture, a liquid-liquid extraction may be necessary to isolate the analytes of interest and remove non-volatile components.
-
Alternatively, for analyzing the headspace of a heated this compound sample, a headspace autosampler can be used.
-
-
GC Conditions:
-
Injector Temperature: Start at a lower temperature (e.g., 150 °C) to minimize on-injector decomposition and ramp up.
-
Oven Temperature Program: A typical program might start at 50 °C, hold for a few minutes, and then ramp up to 250 °C at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Mass Range: Scan from a low m/z (e.g., 35) to a suitable upper limit (e.g., 300) to detect expected fragments.
-
-
Analysis:
-
Identify the decomposition products by comparing their mass spectra to a library of known compounds (e.g., NIST).
-
Visualizing Reaction Management
Workflow for Investigating Unwanted Acetylation
The following workflow diagram illustrates a systematic approach to troubleshooting unexpected acetylation in a reaction where this compound is present.
Caption: Troubleshooting workflow for unwanted acetylation.
Proposed Decomposition Pathway of this compound in Neutral/Acidic Conditions
The following diagram illustrates the proposed mechanism for the hydrolysis of this compound.
Caption: Hydrolysis pathway of this compound.
References
Technical Support Center: Applying Design of Experiments (DoE) for Reaction Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals applying Design of Experiments (DoE) for reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What is Design of Experiments (DoE) and why should I use it for reaction optimization?
A1: Design of Experiments (DoE) is a statistical methodology for systematically planning, executing, and analyzing experiments.[1][2][3] Instead of the traditional "one variable at a time" (OVAT) approach, DoE allows you to simultaneously vary multiple factors (e.g., temperature, concentration, catalyst loading) to efficiently determine their individual and interactive effects on a reaction's outcome (response), such as yield or purity.[4][5][6] Key advantages include:
-
Increased Efficiency: Gain a comprehensive understanding of your reaction with fewer experiments compared to OVAT, saving time and resources.[4]
-
Improved Understanding: Identify not only the significant factors but also the interactions between them, which are often missed with the OVAT method.[4][5][7]
-
Enhanced Optimization: More effectively locate the true optimal reaction conditions.[5]
-
Process Robustness: Develop a more robust process by understanding the impact of variability in reaction parameters.[8][9]
Q2: I'm new to DoE. What is a general workflow to follow?
A2: A typical DoE workflow for reaction optimization involves several key steps:
-
Define Objective: Clearly state the goal of your experiment (e.g., maximize yield, minimize impurity formation).
-
Identify Factors and Ranges: Select the reaction parameters (factors) you want to investigate and define their experimental ranges (high and low levels).[3]
-
Select Responses: Determine the key metrics (responses) you will measure to evaluate the outcome of each experiment (e.g., % yield, enantiomeric excess).
-
Choose a Design Type: Select an appropriate experimental design based on your objective (e.g., screening design to identify key factors, or an optimization design like response surface methodology).
-
Execute Experiments: Run the experiments in a randomized order as specified by the chosen design.
-
Analyze Data: Use statistical software to analyze the results and build a mathematical model that describes the relationship between the factors and responses.
-
Interpret Results and Optimize: Use the model to identify the optimal conditions for your reaction.
-
Confirm and Verify: Run confirmation experiments at the predicted optimal conditions to validate your model.
Caption: A typical workflow for a Design of Experiments (DoE) study in reaction optimization.
Q3: What are some common DoE software packages?
A3: Several software packages are available to facilitate the design and analysis of experiments. Some popular choices among chemists include:
-
Design-Expert: Known for its user-friendly interface and focus on DoE.[10]
-
JMP: A comprehensive statistical software with powerful DoE capabilities.
-
Minitab: Widely used for statistical analysis and quality improvement, with strong DoE features.
-
MODDE: Specifically designed for DoE and optimization.[9]
Troubleshooting Guide
Problem 1: My DoE model has a poor fit (low R-squared, significant lack-of-fit). What should I do?
Possible Causes & Solutions:
-
Incorrect Model Choice: The chosen model (e.g., linear) may be too simple to describe the actual relationship between factors and responses.
-
Solution: Try fitting a more complex model, such as a quadratic or cubic model, which can account for curvature in the response surface.[11]
-
-
Outliers in Data: Erroneous data points can significantly skew the model.
-
Solution: Examine diagnostic plots (e.g., residual plots) to identify potential outliers.[12] If an outlier is identified, investigate the experimental run for errors. If a clear experimental error is found, you may consider removing the data point and refitting the model.
-
-
Important Factors Missing: A critical factor influencing the reaction may not have been included in the experimental design.[13]
-
Solution: Use your scientific knowledge to consider if any other factors could be significant. You may need to augment your design with additional experiments to study these new factors.
-
-
High Experimental Error: Inconsistent experimental execution can lead to high variability in the results, making it difficult to build a predictive model.
-
Solution: Review your experimental protocol for sources of variability. Ensure precise control over factors like temperature, stirring, and dosing.[14]
-
Problem 2: The analysis shows that none of my factors are statistically significant. What does this mean?
Possible Causes & Solutions:
-
Factor Ranges are Too Narrow: The high and low levels chosen for your factors may be too close together to cause a detectable change in the response.
-
Solution: If feasible, expand the ranges of your factors and run additional experiments.
-
-
The Investigated Factors are Truly Insignificant: It's possible that the factors you chose do not have a strong influence on the reaction outcome within the tested ranges.
-
Solution: Re-evaluate your initial assumptions. Are there other factors that might be more critical to the reaction's success?
-
-
High Measurement Error: If the variability in your analytical method is high, it can mask the true effects of the factors.
-
Solution: Assess the reproducibility of your analytical method. If necessary, refine the method to reduce measurement error.
-
Problem 3: A factor is not significant on its own, but it is part of a significant interaction. Should I remove it from the model?
General Guideline:
-
Principle of Hierarchy: It is generally recommended to keep main effects in the model if they are part of a significant higher-order interaction, even if the main effect itself is not statistically significant.[15] Removing the main effect can make the model less interpretable and potentially less predictive.
Experimental Protocols & Data Presentation
Protocol: Screening of Suzuki-Miyaura Cross-Coupling Reaction Conditions
This protocol outlines a general procedure for a screening DoE to identify the most significant factors in a Suzuki-Miyaura cross-coupling reaction.
1. Objective: To identify the key factors influencing the yield of the desired coupled product.
2. Factors and Levels:
| Factor | Type | Low Level (-1) | High Level (+1) |
| Temperature (°C) | Continuous | 80 | 110 |
| Catalyst Loading (mol%) | Continuous | 0.5 | 2.0 |
| Ligand:Palladium Ratio | Continuous | 1:1 | 2:1 |
| Base Equivalence | Continuous | 1.5 | 3.0 |
| Solvent | Categorical | Toluene | Dioxane |
3. Response:
-
Yield (%): Determined by HPLC analysis with an internal standard.
4. Experimental Design:
-
A fractional factorial design is suitable for screening a larger number of factors. For the five factors above, a 2^(5-1) fractional factorial design (16 runs) can be used.
5. General Experimental Procedure (per run):
-
To a reaction vial, add the aryl halide (1.0 mmol), boronic acid or ester (1.2 mmol), and a magnetic stir bar.
-
Add the specified solvent (as per the design matrix).
-
In a separate vial, prepare the catalyst precursor and ligand solution in the chosen solvent at the specified ratio and add it to the reaction mixture to achieve the desired catalyst loading.
-
Add the specified equivalents of base (e.g., K₂CO₃).
-
Seal the vial and place it in a preheated reaction block at the specified temperature.
-
Stir the reaction for a predetermined time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic phase by HPLC to determine the yield.
Example Data Table: Suzuki-Miyaura Coupling Screening
| Run | Temperature (°C) | Catalyst Loading (mol%) | Ligand:Pd Ratio | Base Equiv. | Solvent | Yield (%) |
| 1 | 80 | 0.5 | 1:1 | 1.5 | Toluene | 45 |
| 2 | 110 | 0.5 | 1:1 | 1.5 | Toluene | 65 |
| 3 | 80 | 2.0 | 1:1 | 1.5 | Toluene | 55 |
| 4 | 110 | 2.0 | 1:1 | 1.5 | Toluene | 85 |
| 5 | 80 | 0.5 | 2:1 | 1.5 | Toluene | 50 |
| 6 | 110 | 0.5 | 2:1 | 1.5 | Toluene | 70 |
| 7 | 80 | 2.0 | 2:1 | 1.5 | Toluene | 60 |
| 8 | 110 | 2.0 | 2:1 | 1.5 | Toluene | 92 |
| 9 | 80 | 0.5 | 1:1 | 3.0 | Dioxane | 52 |
| 10 | 110 | 0.5 | 1:1 | 3.0 | Dioxane | 75 |
| 11 | 80 | 2.0 | 1:1 | 3.0 | Dioxane | 65 |
| 12 | 110 | 2.0 | 1:1 | 3.0 | Dioxane | 95 |
| 13 | 80 | 0.5 | 2:1 | 3.0 | Dioxane | 58 |
| 14 | 110 | 0.5 | 2:1 | 3.0 | Dioxane | 80 |
| 15 | 80 | 2.0 | 2:1 | 3.0 | Dioxane | 70 |
| 16 | 110 | 2.0 | 2:1 | 3.0 | Dioxane | 98 |
Visualization of Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Design of experiments | Article | Chemistry World [chemistryworld.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mt.com [mt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
- 6. DOE Overview [help.reliasoft.com]
- 7. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) | Semantic Scholar [semanticscholar.org]
- 8. Design of Experiments – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. syngeneintl.com [syngeneintl.com]
- 10. Design-Expert | Stat-Ease [statease.com]
- 11. Advice needed: multi‑response optimization with poor model fit [elsmar.com]
- 12. Solved: DOE: Significant model with significant lack-of-fit - JMP User Community [community.jmp.com]
- 13. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 14. mt.com [mt.com]
- 15. DoE analysis : Removing non significant main factors when they are implicated in... - JMP User Community [community.jmp.com]
Validation & Comparative
A Comparative Analysis of Diacetamide and Its Derivatives for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of diacetamide and its derivatives, focusing on their synthesis, physicochemical properties, and biological activities. The information presented is supported by experimental data from peer-reviewed literature to facilitate objective evaluation and inform future research and development endeavors.
Physicochemical Properties of this compound and Representative Derivatives
This compound, the parent compound, is a white crystalline solid.[1] Its derivatives span a wide range of physicochemical properties depending on the nature of the substituent. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic profile.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | Reference(s) |
| This compound | C4H7NO2 | 101.10 | 75.5-76.5 | 222-223 | Soluble in water, ethanol, and ether | [2] |
| N-acetyl-N-butan-2-ylacetamide | C10H19NO2 | 185.26 | Not available | Not available | Not available | [1] |
| Quercetin-penta-acetamide | C25H25NO12 | 531.47 | Not available | Not available | Improved bioavailability compared to quercetin | [3] |
| N,N'-(4-nitro-1,2-phenylene)this compound | C10H9N3O4 | 235.20 | Not available | Not available | Not available | [4] |
| Bis-chloroacetamide derivative 3 | C11H11Cl2N3O3 | 320.13 | Not available | Not available | Not available | [5] |
Synthesis of this compound and Its Derivatives
The synthesis of this compound and its derivatives can be achieved through various chemical reactions. The choice of synthetic route often depends on the desired substituents and the required reaction conditions.
Synthesis of this compound
This compound is commonly synthesized by the acetylation of acetamide (B32628) or the reaction of acetic anhydride (B1165640) with ammonia.[6]
Synthesis of N-Substituted this compound Derivatives
N-substituted diacetamides can be prepared by the N-acetylation of the corresponding secondary amide. For instance, N-acetyl-N-butan-2-ylacetamide is synthesized by the acetylation of N-butan-2-ylacetamide using acetic anhydride.[7]
Synthesis of Flavonoid Acetamide Derivatives
Flavonoid acetamide derivatives are synthesized through the sequential modification of the hydroxyl groups of flavonoids into acetamide moieties. This often involves a multi-step process including etherification followed by amidation.[3]
Synthesis of Haloacetamide Derivatives
Bis-haloacetamide derivatives can be synthesized through chloroacetylation of appropriate amine precursors. For example, a bis-chloroacetamide derivative can be prepared from 4-aminobenzohydrazide (B1664622) by reaction with chloroacetyl chloride.[5]
Biological Activities of this compound Derivatives
This compound itself has limited documented biological activity. However, its derivatives have been shown to possess a wide range of pharmacological properties, including anticancer, antimicrobial, antioxidant, and anti-inflammatory activities.
Anticancer Activity
Several this compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
| Compound/Derivative Class | Cell Line(s) | IC50 (µM) | Reference(s) |
| Phenylacetamide derivative 3d | MDA-MB-468, PC-12 | 0.6 | [8] |
| Phenylacetamide derivative 3c | MCF-7 | 0.7 | [8] |
| 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b) | PC3 | 52 | [9] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 | 80 | [9] |
| 2-(pyridin-4-ylimino)acetamide derivative 4c | HL-60 | <12 µg/ml | [10] |
| 2-(pyridin-4-ylimino)acetamide derivative 4e | HL-60 | <12 µg/ml | [10] |
| Nicotinamide-based diamide (B1670390) 4d | NCI-H460 | 4.07 ± 1.30 µg/mL | [8] |
Antimicrobial Activity
This compound derivatives have also been investigated for their antibacterial and antifungal properties. The minimum inhibitory concentration (MIC) is a key parameter for assessing antimicrobial potency.
| Compound/Derivative Class | Microorganism(s) | MIC (µg/mL) | Reference(s) |
| Benzimidazole-based acetamide 2b-2g | Pseudomonas aeruginosa | 125 | [11] |
| Benzimidazole-based acetamide 2p, 2s, 2t, 2u | Candida krusei | 125 | [11] |
| Acetamide derivative 22 | E. coli, P. mirabilis | 12.5 | [7] |
| Acetamide derivative 23 | E. coli, P. mirabilis | 12.5 | [7] |
| N,N'-(4-nitro-1,2-phenylene)this compound (3a) | S. aureus, E. coli | 12.5, 25 | [4] |
| Sulfide derivative 7 | S. aureus, P. aeruginosa | 83.4% and 78.8% inhibition | [5] |
Antioxidant Activity
The antioxidant potential of this compound derivatives, particularly flavonoid acetamides, has been evaluated using assays such as the DPPH radical scavenging assay.
| Compound/Derivative Class | Assay | IC50 (µM) | Reference(s) |
| Flavonoid Acetamide Derivatives | DPPH | 33.83 - 67.10 | [3] |
| Unmodified Flavonoids | DPPH | 2.19 - 13.03 | [3] |
| Sulfide derivative 7 | ABTS | 85.9% inhibition | [5] |
Anti-inflammatory Activity
Certain this compound derivatives have been investigated as potential anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.
| Compound/Derivative Class | Target | Activity | Reference(s) |
| Acetamide derivatives | COX-II | Selective inhibition | [12] |
| N,N-diethylacetamide (DEA) and N,N-dipropylacetamide (DPA) | NF-κB pathway | Inhibition of IκB-α degradation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are general protocols for key experiments relevant to the characterization and evaluation of diacetamides.
Synthesis of N-acetyl-N-butan-2-ylacetamide
Objective: To synthesize N-acetyl-N-butan-2-ylacetamide via acetylation of N-butan-2-ylacetamide.
Materials:
-
N-butan-2-ylacetamide
-
Acetic anhydride
-
Pyridine (B92270) (catalyst)
-
Dichloromethane (B109758) (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve N-butan-2-ylacetamide in dichloromethane in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Slowly add acetic anhydride to the reaction mixture at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or distillation.[7]
DPPH Radical Scavenging Assay
Objective: To determine the antioxidant activity of this compound derivatives.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727)
-
Test compounds (this compound derivatives) at various concentrations
-
Methanol (or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol.
-
Prepare serial dilutions of the test compounds in methanol.
-
In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Add an equal volume of the test compound solution (or methanol as a control) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the DPPH radical.
COX-2 Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound derivatives on the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Heme cofactor
-
Test compounds (this compound derivatives) at various concentrations
-
Fluorometric or colorimetric detection reagent
-
96-well plate
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme.
-
Add the test compounds at various concentrations to the wells. A known COX-2 inhibitor should be used as a positive control.
-
Pre-incubate the plate at 37°C for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate the plate at 37°C for a specific period.
-
Stop the reaction and add the detection reagent.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[10]
Signaling Pathways and Experimental Workflows
Cyclooxygenase (COX) Signaling Pathway
The COX enzymes are central to the inflammatory response, catalyzing the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects.
Caption: The COX signaling pathway and the inhibitory action of a this compound derivative on COX-2.
NF-κB Signaling Pathway
The NF-κB signaling pathway is a crucial regulator of inflammation. Its activation leads to the transcription of pro-inflammatory genes. Some this compound derivatives have been shown to inhibit this pathway by preventing the degradation of IκB-α.
Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.
General Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for evaluating the cytotoxic potential of novel this compound derivatives against cancer cell lines.
Caption: A typical experimental workflow for the cytotoxicity screening of this compound derivatives.
References
- 1. Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Diacetamide and Acetamide Reactivity in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of appropriate reagents is paramount to achieving desired chemical transformations with high efficiency and selectivity. Acetamide (B32628) and its N-acetylated counterpart, diacetamide, are two fundamental building blocks and intermediates. While structurally similar, their reactivity profiles exhibit significant differences that can be strategically exploited in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide provides an objective comparison of the reactivity of this compound and acetamide, supported by physicochemical data and theoretical principles, to aid researchers in making informed decisions for their synthetic strategies.
Key Physicochemical Properties
A fundamental aspect influencing the reactivity of these amides is the acidity of the N-H proton. The presence of a second electron-withdrawing acetyl group in this compound renders its proton significantly more acidic than that of acetamide. This difference in acidity has profound implications for their roles as nucleophiles and the stability of their corresponding conjugate bases as leaving groups.
| Property | This compound | Acetamide | Reference |
| Structure | (CH₃CO)₂NH | CH₃CONH₂ | |
| Molar Mass ( g/mol ) | 101.10 | 59.07 | |
| pKa of N-H proton | ~10.5 - 12.15 | ~15.1 - 17 | [1][2][3][4] |
Reactivity Comparison: A Deeper Dive
The distinct electronic environments of the nitrogen atom in this compound and acetamide govern their differential reactivity in key organic transformations.
Nucleophilicity of the Nitrogen Atom
The nitrogen atom in both acetamide and this compound possesses a lone pair of electrons, bestowing upon them nucleophilic character. However, the extent of this nucleophilicity is markedly different.
-
Acetamide: The lone pair on the nitrogen in acetamide is delocalized through resonance with the adjacent carbonyl group. This delocalization reduces the availability of the lone pair for nucleophilic attack, rendering acetamide a relatively weak nucleophile compared to amines.[5]
-
This compound: In this compound, the nitrogen lone pair is delocalized over two carbonyl groups. This extensive delocalization significantly decreases the electron density on the nitrogen atom, making this compound a considerably weaker nucleophile than acetamide.
Acidity and the Nature of the Conjugate Base
The enhanced acidity of this compound is a direct consequence of the inductive electron-withdrawing effect of the two acetyl groups and the resonance stabilization of the resulting conjugate base, the diacetamidate anion.
-
Acetamide's Conjugate Base (Acetamidate): The acetamidate anion is a relatively strong base, corresponding to the weak acidity of acetamide.
-
This compound's Conjugate Base (Diacetamidate): The diacetamidate anion benefits from the delocalization of the negative charge over two carbonyl oxygen atoms and the nitrogen atom, making it a much more stable and weaker base compared to the acetamidate anion.
Leaving Group Ability
A crucial principle in substitution and elimination reactions is that weaker bases are better leaving groups.[6][7][8] Applying this to our comparison:
-
Acetamidate as a Leaving Group: Due to its relatively high basicity, the acetamidate anion is a poor leaving group.
-
Diacetamidate as a Leaving Group: The superior stability and lower basicity of the diacetamidate anion make it a significantly better leaving group than acetamidate. This suggests that this compound could be a more effective acylating agent in reactions where the amide itself is the leaving group.
Application in N-Acylation Reactions
Both acetamide and this compound can, in principle, act as acylating agents. However, their efficacy and the reaction conditions required differ substantially.
-
Acetamide as an Acylating Agent: Acetamide is generally not used directly as an acylating agent due to the poor leaving group ability of the amino group (-NH2). Activation, for instance, through the formation of Vilsmeier-Haack type reagents, can facilitate its use in acylation reactions.[9]
-
This compound as an Acylating Agent: The presence of a good leaving group (the diacetamidate anion) and two acyl groups makes this compound a more potent acetylating agent. It has been reported to acetylate alcohols and amines, suggesting its utility in introducing acetyl groups under milder conditions than those required for acetamide.[10][11]
Hydrolysis and Stability
The stability of the amide bond to hydrolysis is another critical aspect.
-
Acetamide Hydrolysis: The hydrolysis of acetamide to acetic acid and ammonia (B1221849) can be achieved under both acidic and basic conditions, typically requiring heating.[12] Kinetic studies on the acid-catalyzed hydrolysis of acetamide have been performed, providing a baseline for its stability.[12]
-
This compound Hydrolysis: this compound can be hydrolyzed to acetamide and acetic acid.[10] While quantitative kinetic data is scarce in the literature, the presence of two electron-withdrawing groups is expected to make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide, potentially leading to a faster rate of hydrolysis under comparable conditions.
Experimental Protocols
While direct comparative studies are limited, the following protocols outline general procedures for reactions where the reactivity of acetamide and this compound could be compared.
Proposed Comparative Experiment: N-Acylation of Benzylamine (B48309)
This hypothetical experiment is designed to provide a direct comparison of the acylating ability of this compound versus an activated form of acetamide.
Objective: To compare the yield and reaction rate of the N-acetylation of benzylamine using this compound and an in-situ generated Vilsmeier-Haack reagent of acetamide.
Materials:
-
Benzylamine
-
This compound
-
Acetamide
-
Oxalyl chloride or phosphorus oxychloride
-
Anhydrous dichloromethane (B109758) (DCM)
-
Triethylamine (B128534) (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure for N-Acylation with this compound:
-
In a round-bottom flask, dissolve benzylamine (1.0 mmol) and this compound (1.1 mmol) in anhydrous DCM (10 mL).
-
Add triethylamine (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-benzylacetamide.
Procedure for N-Acylation with Activated Acetamide (Vilsmeier-Haack approach):
-
In a round-bottom flask under an inert atmosphere, dissolve acetamide (1.1 mmol) in anhydrous DCM (10 mL).
-
Cool the solution to 0 °C and slowly add oxalyl chloride (or POCl₃) (1.1 mmol).
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier-Haack reagent.
-
In a separate flask, dissolve benzylamine (1.0 mmol) and triethylamine (2.2 mmol) in anhydrous DCM (5 mL) and cool to 0 °C.
-
Slowly add the amine solution to the freshly prepared Vilsmeier-Haack reagent at 0 °C.
-
Allow the reaction to warm to room temperature and monitor by TLC.
-
Work-up and purify as described in the this compound procedure.
Data Analysis:
The yield of N-benzylacetamide and the reaction time required for completion would be compared for both methods to provide a quantitative measure of the relative reactivity.
Visualizing the Reactivity Logic
The following diagram illustrates the relationship between the structure, acidity, and resulting reactivity of acetamide and this compound.
Conclusion
The presence of a second acetyl group in this compound profoundly alters its chemical properties compared to acetamide. This compound is a significantly stronger acid, and its conjugate base is a much better leaving group. Consequently, this compound is a more potent acylating agent in reactions where the amide moiety departs. Conversely, the increased delocalization of the nitrogen lone pair in this compound renders it a much weaker nucleophile than acetamide. Understanding these fundamental differences in reactivity is crucial for medicinal and process chemists in the strategic design of synthetic routes, enabling the selective functionalization of complex molecules. While direct kinetic comparisons in the literature are sparse, the physicochemical data and established chemical principles provide a robust framework for predicting their behavior in organic synthesis.
References
- 1. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Acetamide, N-acetyl- [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Buy this compound | 625-77-4 [smolecule.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
A Comparative Guide to the Synthesis of Diacetamide for Researchers and Drug Development Professionals
Introduction:
Diacetamide, a simple yet versatile chemical compound, finds applications in various fields, including as a ligand in coordination chemistry and as a building block in organic synthesis. For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of this compound is crucial. This guide provides an objective comparison of different synthesis methods for this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific laboratory and industrial needs.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the most common methods used to synthesize this compound, allowing for a direct comparison of their performance.
| Method | Acetylating/Reactant | Catalyst/Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) | Advantages | Disadvantages |
| Acetylation 1 | Acetic Anhydride (B1165640) | Hydrogen Chloride | None | 30 minutes | Reflux | High | Good | Readily available and inexpensive reagents, simple work-up. | Use of a corrosive catalyst. |
| Acetylation 2 | Acetyl Chloride | Triethylamine (B128534) | Ether or Benzene | 24 hours (at RT) then 10 mins heating | Room Temperature to Boiling | Moderate | Moderate | Effective for acetylation. | Acetyl chloride is corrosive and moisture-sensitive; formation of hydrochloride byproducts. |
| Amide Exchange | Acetonitrile and Water | Copper(II) Oxide (CuO) | None | 2 hours | 180 | >99 (selectivity) | High | High selectivity, avoids corrosive reagents. | Requires a specific catalyst and higher temperatures. |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison table.
Method 1: Acetylation of Acetamide (B32628) with Acetic Anhydride
This method is a widely used and efficient route for the synthesis of this compound.
Materials:
-
Acetamide
-
Acetic Anhydride
-
Dry Hydrogen Chloride gas
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a reflux condenser, place acetamide (1 equivalent).
-
Add freshly distilled acetic anhydride (1.5 equivalents).
-
Pass a slow stream of dry hydrogen chloride gas through the mixture for a few minutes to act as a catalyst.
-
Heat the reaction mixture to reflux for 30 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The excess acetic anhydride and acetic acid byproduct can be removed by distillation under reduced pressure.
-
The resulting crude this compound can be further purified by recrystallization from a suitable solvent like ether or by vacuum distillation.
Method 2: Acetylation of Acetamide with Acetyl Chloride
This method utilizes the higher reactivity of acetyl chloride for the acetylation of acetamide.
Materials:
-
Acetamide
-
Acetyl Chloride
-
Triethylamine
-
Anhydrous Ether or Benzene
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend acetamide (1 equivalent) in anhydrous ether or benzene.
-
Add triethylamine (1 equivalent) to the suspension to act as a base.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1 equivalent) dropwise from the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.
-
Gently heat the mixture for 10 minutes to ensure the completion of the reaction.
-
The triethylamine hydrochloride precipitate is removed by filtration.
-
The filtrate is concentrated under reduced pressure to yield crude this compound, which can be purified by recrystallization or distillation.
Method 3: CuO-Catalyzed Amide Exchange Reaction
This method offers a highly selective route to this compound derivatives.[1]
Materials:
-
Acetamide
-
Acetonitrile
-
Water
-
Copper(II) Oxide (CuO) catalyst
-
High-pressure reactor
-
Heating and stirring apparatus
Procedure:
-
Prepare the CuO catalyst via the hydrothermal method as described in the literature.[1]
-
In a high-pressure reactor, combine acetamide (1 equivalent), acetonitrile, and water.
-
Add the prepared CuO catalyst to the mixture.
-
Seal the reactor and heat the mixture to 180 °C with vigorous stirring for 2 hours.
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
The catalyst can be recovered by filtration.
-
The product, this compound, can be isolated from the reaction mixture by evaporation of the solvent and subsequent purification.
Experimental Workflow
The following diagram illustrates a general workflow for the evaluation of these synthesis methods.
Caption: Workflow for evaluating this compound synthesis methods.
References
Validating the Structure of Diacetamide: A Spectroscopic Approach
A comprehensive guide to the structural elucidation of diacetamide using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a comparative analysis of expected and experimental data, alongside detailed experimental protocols for researchers, scientists, and professionals in drug development.
The structural integrity of a chemical compound is paramount in scientific research and development, particularly within the pharmaceutical industry. Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating molecular structures. This guide focuses on the validation of the structure of this compound (N-acetylacetamide), a simple imide, by comparing theoretical and experimental spectroscopic data.
The Structure of this compound
This compound, with the chemical formula C₄H₇NO₂, is characterized by a central nitrogen atom bonded to two acetyl groups.[1][2][3][4] This structure gives rise to specific signals in its IR and NMR spectra, which can be used as fingerprints for its identification and confirmation.
Spectroscopic Data Comparison
The validation of this compound's structure relies on the correlation between the observed spectral data and the expected values derived from its known structure. The following tables summarize the key IR absorptions and NMR chemical shifts.
Table 1: Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Absorption (cm⁻¹) | Experimental Absorption (cm⁻¹) |
| N-H Stretch | 3400-3200 | ~3260 |
| C=O Stretch (Amide I) | 1730-1680 | ~1730, ~1700 |
| N-H Bend (Amide II) | 1640-1550 | ~1530 |
| C-N Stretch | 1400-1200 | ~1250 |
| C-H Stretch (sp³) | 3000-2850 | ~2930 |
Note: Experimental values are approximate and can vary based on the sample preparation and instrument.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| ¹H NMR | |||
| -CH₃ | 2.0 - 2.5 | ~2.2 | Singlet |
| -NH | 7.5 - 8.5 | ~8.0 | Broad Singlet |
| ¹³C NMR | |||
| -CH₃ | 20 - 30 | ~24 | |
| >C=O | 170 - 180 | ~172 |
Note: Experimental values are typically recorded in deuterated chloroform (B151607) (CDCl₃) and can vary slightly with other solvents.[5]
Experimental Protocols
Accurate spectroscopic data is contingent upon meticulous sample preparation and instrument operation. Below are detailed protocols for obtaining IR and NMR spectra of a solid compound like this compound.
Infrared (IR) Spectroscopy (Solid Phase)
This protocol outlines the Attenuated Total Reflectance (ATR) method, a common technique for solid samples.[6]
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Kimwipes
-
Isopropyl alcohol or acetone (B3395972) for cleaning
Procedure:
-
Background Spectrum: Ensure the ATR crystal surface is clean by wiping it with a Kimwipe dampened with isopropyl alcohol or acetone. Allow the solvent to evaporate completely. Record a background spectrum to account for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Pressure Application: Use the spectrometer's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Data Acquisition: Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.
-
Cleaning: After analysis, release the pressure arm and carefully remove the sample. Clean the ATR crystal surface thoroughly with a solvent-dampened Kimwipe.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Solution Phase)
This protocol describes the preparation of a sample for ¹H and ¹³C NMR analysis.[7][8]
Materials:
-
This compound sample (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR tube and cap
-
Pipette or syringe
-
Vortex mixer (optional)
Procedure:
-
Sample Weighing: Accurately weigh the appropriate amount of this compound.
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the deuterated solvent.[7][8]
-
Homogenization: Gently agitate or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for high-quality spectra.
-
Transfer to NMR Tube: Using a pipette or syringe, carefully transfer the solution into a clean NMR tube. Avoid introducing any solid particles.
-
Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a Kimwipe to remove any dust or fingerprints.
-
Instrument Setup and Data Acquisition: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize the magnetic field homogeneity.[7] The desired NMR experiment (¹H, ¹³C, etc.) is then run to acquire the spectrum.
Logical Workflow for Structure Validation
The process of validating a chemical structure using spectroscopic methods follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for chemical structure validation.
By following these protocols and comparing the acquired data with established values, researchers can confidently validate the structure of this compound. This systematic approach is fundamental to ensuring the quality and reliability of chemical compounds used in research and development.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
Unveiling the Therapeutic Potential of Diacetamide Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of diacetamide derivatives, exploring their structure-activity relationships (SAR) across various therapeutic targets. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for the rational design of novel this compound-based therapeutics.
Anticancer Activity: Targeting the c-MET Kinase Pathway
A significant area of research for this compound derivatives has been in the development of anticancer agents, particularly as inhibitors of the c-MET receptor tyrosine kinase. Dysregulation of the c-MET signaling pathway is implicated in numerous cancers, making it a prime target for therapeutic intervention.
Comparative Inhibitory Activity of this compound Derivatives against c-MET
The following table summarizes the in vitro inhibitory activity of a series of biaryl derivatives of cycloalkyl this compound against the c-MET kinase. The IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity, are presented for comparison.
| Compound ID | Modifications | c-MET Kinase IC50 (µM) |
| Foretinib (Reference) | - | 0.014 |
| 5d | Cyclohexyl this compound with a chalcone (B49325) moiety | 1.95 |
| 3d | Cyclopentyl this compound with a chalcone moiety | >80% inhibition at 10 µM |
| 5f | Cyclohexyl this compound with a modified chalcone moiety | >80% inhibition at 10 µM |
Data sourced from studies on biaryl derivatives of cycloalkyl this compound bearing a chalcone moiety as type II c-MET kinase inhibitors.
Structure-Activity Relationship Insights:
The data suggests that the cycloalkyl this compound core is a viable scaffold for c-MET inhibition. The presence of a chalcone moiety appears to be crucial for activity. Compound 5d , featuring a cyclohexyl ring, demonstrated the most potent inhibitory activity among the tested derivatives, with an IC50 value of 1.95 µM. While compounds 3d and 5f also showed significant inhibition at a concentration of 10 µM, their exact IC50 values were not specified in the initial screen. Further optimization of the chalcone moiety and the biaryl scaffold could lead to the development of even more potent c-MET inhibitors.
c-MET Signaling Pathway
The c-MET signaling cascade is a complex network that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers downstream pathways involved in cell proliferation, survival, motility, and invasion. This compound derivatives that inhibit c-MET aim to disrupt these oncogenic signals.
Caption: The c-MET signaling pathway and the inhibitory action of this compound derivatives.
Antioxidant and Bioavailability Profile of Flavonoid this compound Derivatives
The modification of naturally occurring flavonoids with this compound moieties has been explored to enhance their pharmacokinetic properties, such as bioavailability, while also evaluating their antioxidant potential.
Comparative Antioxidant Activity and Bioavailability
The following table compares the antioxidant activity (IC50 values from DPPH assay) and in vitro bioavailability of parent flavonoids versus their per-diacetamide derivatives.
| Compound | Antioxidant Activity (DPPH IC50, µM) | In Vitro Bioavailability (%) |
| Quercetin | ~5 | ~15 |
| Quercetin-penta-diacetamide | > 100 | ~30 |
| Kaempferol | ~10 | ~12 |
| Kaempferol-tetra-diacetamide | > 100 | ~25 |
| Luteolin | ~8 | ~18 |
| Luteolin-tetra-diacetamide | > 100 | ~32 |
Data adapted from studies on flavonoid acetamide (B32628) derivatives.[1][2]
Structure-Activity Relationship Insights:
The data reveals a trade-off between antioxidant activity and bioavailability. The addition of this compound groups to the flavonoid backbone significantly decreases their antioxidant capacity, as indicated by the much higher IC50 values.[1][2] This is likely due to the masking of the phenolic hydroxyl groups, which are crucial for free radical scavenging. However, this modification substantially improves the in vitro bioavailability of the flavonoids.[1][2] This enhancement is attributed to the increased lipophilicity and potentially altered membrane permeability of the this compound derivatives. This highlights a key consideration in drug design: the optimization of one property may come at the expense of another, requiring a balanced approach to achieve the desired therapeutic profile.
General Workflow for Evaluating Antioxidant Activity
Caption: Experimental workflow for the DPPH antioxidant assay.
Antiviral Activity: Inhibition of HIV-1 Tat-Mediated Transcription
Certain this compound derivatives have shown promise as antiviral agents by targeting key viral processes. One such target is the HIV-1 Tat protein, which is essential for viral transcription.
Comparative Anti-HIV-1 Activity of this compound Derivatives
The following table presents the anti-HIV-1 activity of 1,3,4-oxadiazole (B1194373) derivatives containing indole (B1671886) and acetamide moieties. The EC50 values represent the concentration of the compound that is effective in producing 50% of the maximal response.
| Compound ID | Modifications | Anti-HIV-1 Activity (EC50, µM) |
| 9 | 5-Indole-1,3,4-oxadiazol-2-thiol with a specific acetamide side chain | 0.17 |
| 13 | 5-Indole-1,3,4-oxadiazol-2-thiol with a different acetamide side chain | 0.24 |
Data sourced from a study on acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription.[3]
Structure-Activity Relationship Insights:
The potent anti-HIV-1 activity of compounds 9 and 13 highlights the potential of the 1,3,4-oxadiazole scaffold coupled with an indole and an acetamide moiety.[3] The low micromolar EC50 values suggest that these compounds effectively inhibit HIV-1 replication. The specific nature of the acetamide side chain influences the potency, with compound 9 being slightly more active than compound 13 .[3] These findings suggest that the acetamide group plays a critical role in the interaction with the viral target, and further modifications to this part of the molecule could lead to enhanced antiviral efficacy.
HIV-1 Tat-Mediated Transcription Pathway
The HIV-1 Tat protein enhances viral gene expression by interacting with the Trans-activation response (TAR) element present on the nascent viral RNA. This interaction recruits cellular factors that promote transcriptional elongation. This compound derivatives targeting this process aim to disrupt the function of Tat.
References
A Comparative Analysis of the Thermal Decomposition of N-Substituted Diacetamides
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of N-substituted diacetamides is a critical parameter in medicinal chemistry and materials science, influencing storage, formulation, and application. This guide provides a comparative overview of the thermal decomposition of various N-substituted diacetamides, supported by experimental data. Understanding the decomposition pathways and the influence of different substituents on thermal stability is essential for the development of robust and reliable compounds.
Comparative Thermal Decomposition Data
The thermal decomposition of N-substituted diacetamides has been investigated to determine the effect of the N-substituent on the activation energy of the process. The following table summarizes key experimental data from studies on the pyrolysis of these compounds. The decomposition is understood to proceed via a unimolecular elimination reaction involving a six-membered transition state.
| N-Substituent | Activation Energy (Ea) (kJ mol⁻¹) | Notes |
| Hydrogen (-H) | 151.3 ± 2.7 | Unsubstituted diacetamide serves as the baseline for comparison.[1] |
| Phenyl (-C₆H₅) | 185.7 ± 4.2 | The phenyl group significantly increases the activation energy, suggesting greater thermal stability.[1] |
| 4-Nitrophenyl (-C₆H₄NO₂) | 191.1 ± 3.8 | The presence of an electron-withdrawing nitro group further increases the activation energy.[1] |
Mechanism of Thermal Decomposition
The thermal decomposition of N-substituted diacetamides is proposed to occur through a concerted mechanism involving a six-membered transition state.[1][2][3] This pathway involves the transfer of a hydrogen atom from a methyl group to a carbonyl oxygen, leading to the formation of acetic acid and an N-substituted acetamide. The delocalization of the nitrogen's lone pair of electrons plays a crucial role in this mechanism.[1][2][3]
Experimental Protocols
The following is a generalized experimental protocol for determining the thermal decomposition characteristics of N-substituted diacetamides, based on common thermal analysis techniques.
Objective: To determine the thermal stability and decomposition kinetics of N-substituted diacetamides using thermogravimetric analysis (TGA), derivative thermogravimetry (DTG), and differential thermal analysis (DTA).
Materials:
-
N-substituted this compound sample
-
Inert reference material (e.g., alumina)
-
High-purity inert gas (e.g., nitrogen, argon)
Instrumentation:
-
A simultaneous thermal analyzer (TGA/DTG-DTA) capable of operating in the desired temperature range.
Procedure:
-
Sample Preparation: A small, precisely weighed amount of the N-substituted this compound sample (typically 1-10 mg) is placed in a sample pan (e.g., aluminum or ceramic).
-
Instrument Setup:
-
The sample pan and a reference pan containing an inert material are placed in the thermal analyzer.
-
The instrument is purged with an inert gas at a constant flow rate to provide a non-reactive atmosphere.
-
-
Thermal Analysis Program:
-
The sample is heated at a constant, predetermined rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
-
Data Acquisition: The instrument continuously records the sample's mass (TGA), the rate of mass change (DTG), and the temperature difference between the sample and the reference (DTA) as a function of temperature.
-
Data Analysis:
-
The resulting TGA thermogram is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at different stages.
-
The DTG curve is used to identify the temperatures of maximum decomposition rates.
-
The DTA curve reveals whether the decomposition processes are endothermic or exothermic.
-
Kinetic parameters, such as the activation energy (Ea), can be calculated from the TGA data using various non-isothermal methods.
-
Visualizing the Experimental Workflow and Decomposition Pathway
The following diagrams illustrate the generalized experimental workflow for thermal analysis and the proposed mechanism for the thermal decomposition of N-substituted diacetamides.
Caption: A generalized workflow for the thermal analysis of N-substituted diacetamides.
Caption: Proposed mechanism for the thermal decomposition of N-substituted diacetamides.
References
- 1. Computational Study of the Kinetics and Mechanisms of Gas-Phase Decomposition of N-Diacetamides Using Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Study of the Kinetics and Mechanism of Gas-Phase Decomposition of N-diacetamides Using Density Functional Theory[v1] | Preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
Flavonoid Acetamide Derivatives: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their numerous health benefits, including antioxidant, anti-inflammatory, and anticancer properties. However, their therapeutic potential is often limited by poor bioavailability and rapid metabolism.[1] To address these limitations, researchers have explored the synthesis of flavonoid acetamide (B32628) derivatives, a modification that can significantly alter their biological activity. This guide provides a comprehensive comparison of the biological activities of flavonoid acetamide derivatives and their parent compounds, supported by experimental data and detailed protocols.
Key Findings at a Glance
Modification of flavonoids into their acetamide derivatives has been shown to have a profound impact on their biological properties. Notably, this chemical alteration often leads to:
-
Enhanced Bioavailability: Acetamide derivatives consistently demonstrate significantly improved bioavailability compared to the original flavonoids.[1][2][3]
-
Altered Antioxidant Capacity: The antioxidant activity of flavonoid acetamide derivatives is generally lower than that of the unmodified parent compounds.[2][3][4]
-
Variable Anticancer Effects: The impact on anticancer activity is cell-line and compound-specific, with some derivatives showing enhanced potency while others exhibit reduced efficacy.
Data Summary Tables
Antioxidant Activity
The antioxidant capacity of flavonoid acetamide derivatives is compared to their parent flavonoids using the IC50 value from the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. A lower IC50 value indicates higher antioxidant activity.
| Compound | Unmodified Flavonoid (UF) IC50 (µM) | Flavonoid Acetamide Derivative (FAD) IC50 (µM) | Reference |
| Quercetin | 2.19 | 67.10 | [2][3] |
| Apigenin | 13.03 | 33.83 | [2][3] |
| Fisetin | 2.87 | 59.48 | [2][3] |
| Kaempferol | 5.16 | 40.21 | [2][3] |
| Luteolin | 3.45 | 45.75 | [2][3] |
In Vitro Bioavailability
The percentage of bioavailability is a crucial parameter for assessing the potential therapeutic efficacy of a compound. The data below compares the in vitro bioavailability of unmodified flavonoids with their acetamide derivatives.
| Compound | Unmodified Flavonoid (UF) Bioavailability (%) | Flavonoid Acetamide Derivative (FAD) Bioavailability (%) | Reference |
| Quercetin | 10.78 | 20.70 | [2][3] |
| Apigenin | 19.29 | 34.87 | [2][3] |
| Fisetin | 11.52 | 25.43 | [2][3] |
| Kaempferol | 15.88 | 28.91 | [2][3] |
| Luteolin | 12.43 | 22.65 | [2][3] |
| Partially Modified Derivatives | |||
| Quercetin Derivative | - | 15.97 - 38.12 | [5][6] |
| Apigenin Derivative | - | 31.52 - 198.41 | [5][6] |
| Luteolin Derivative | - | 31.52 - 198.41 | [5][6] |
Anticancer Activity
The anticancer activity is evaluated by the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of cancer cells. A lower IC50 value indicates greater potency.
Against MDA-MB-231 (Breast Cancer) Cell Line
| Compound | Unmodified Flavonoid IC50 (µM) | Acetylated Derivative IC50 (µM) |
| Kaempferol | 46.7 | 33.6 |
| Quercetin | 24.3 | 17.4 |
| Myricetin | 27.2 | 50.9 |
| Apigenin | 48.9 | 60.1 |
| Luteolin | 29.5 | 46.3 |
| Naringenin | >160 | 156.4 |
| Taxifolin | >160 | 128.0 |
Against HCT-116 (Colon Cancer) Cell Line
| Compound | Unmodified Flavonoid IC50 (µM) | Acetylated Derivative IC50 (µM) |
| Kaempferol | 34.85 | 28.53 |
| Quercetin | 23.45 | 15.66 |
| Myricetin | >160 | 81.66 |
Against HepG2 (Liver Cancer) Cell Line
| Compound | Unmodified Flavonoid IC50 (µM) | Acetylated Derivative IC50 (µM) |
| Kaempferol | 40.22 | 30.12 |
| Quercetin | 20.15 | 13.45 |
| Myricetin | >160 | 75.43 |
Enzyme Inhibitory Activity
The inhibitory effect on various enzymes is a key aspect of the biological activity of flavonoids and their derivatives.
Xanthine (B1682287) Oxidase Inhibition
| Compound | Unmodified Flavonoid IC50 (µM) | Acylated Derivative IC50 (µM) | Reference |
| Naringin | >200 | 110.35 (Octanoate) | [7] |
| Naringin | >200 | 117.51 (Decanoate) | [7] |
Acetylcholinesterase (AChE) Inhibition
| Compound | IC50 (µM) | Reference |
| Quercetin | 19.8 | [8] |
| Tiliroside (Kaempferol glycoside) | 23.5 | [8] |
| 3-Methoxy quercetin | 37.9 | [8] |
| Quercitrin (Quercetin glycoside) | 66.9 | [8] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds (unmodified flavonoids and flavonoid acetamide derivatives) in a suitable solvent (e.g., DMSO or methanol).
-
Prepare a fresh solution of DPPH in methanol (B129727) (typically 0.1 mM).
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound solution at various concentrations.
-
Add the DPPH solution to each well to initiate the reaction.
-
Include a control group containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the compound concentration.[6]
-
In Vitro Bioavailability Study using Dialysis Tubing
This method simulates the passive diffusion of compounds across the intestinal membrane to estimate their bioavailability.
-
Preparation:
-
Prepare a simulated gastric fluid (SGF) and a simulated intestinal fluid (SIF).
-
Prepare solutions of the test compounds in a suitable solvent.
-
-
Procedure:
-
A known concentration of the test compound is introduced into a dialysis bag (acting as a model for the gastrointestinal tract).
-
The dialysis bag is placed in a beaker containing a known volume of SGF and incubated for a period to simulate gastric digestion.
-
Subsequently, the dialysis bag is transferred to a beaker containing SIF and incubated to simulate intestinal digestion.
-
Samples are collected from the fluid outside the dialysis bag at different time intervals.
-
-
Analysis:
-
The concentration of the compound that has diffused out of the dialysis bag is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
-
Calculation:
Visualizations
Synthesis of Flavonoid Acetamide Derivatives
The following diagram illustrates the general synthetic pathway for the conversion of a flavonoid to its acetamide derivative. This process typically involves a two-step reaction: chloroacetylation followed by ammonolysis.
Caption: General synthesis of flavonoid acetamide derivatives.
Experimental Workflow for Biological Activity Comparison
This diagram outlines the logical flow of experiments conducted to compare the biological activities of unmodified flavonoids and their acetamide derivatives.
Caption: Workflow for comparing biological activities.
References
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. "Synthesis, biological and computational studies of flavonoid acetamide" by Daniel K. Isika, Fatma Nur Özkömeç et al. [digitalcommons.njit.edu]
- 5. Selective Structural Derivatization of Flavonoid Acetamides Significantly Impacts Their Bioavailability and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase Inhibition by Flavonoids from Agrimonia pilosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to Handling Diacetamide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diacetamide, including detailed operational and disposal plans. Adherence to these procedures is critical for minimizing risk and ensuring regulatory compliance.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect before use and use proper removal technique. | To prevent skin contact with this compound. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from dust particles and splashes. |
| Skin and Body Protection | Laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA approved respirator should be worn if exposure limits are exceeded or if irritation is experienced. | To minimize the inhalation of this compound dust. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe management of this compound in a laboratory setting.
Receiving and Storage
Upon receiving a shipment of this compound, immediately inspect the container for any signs of damage or leaks. The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1]
Handling and Use
All handling of solid this compound should be conducted in a certified chemical fume hood to control the potential for dust generation.[1] To minimize dust accumulation, avoid actions that could cause the powder to become airborne.[1] Use dedicated spatulas and glassware for handling the compound. After handling, thoroughly wash hands and any exposed skin with soap and water. It is imperative to decontaminate all surfaces and equipment after each use.
Spill Management
In the event of a spill, the immediate area should be evacuated. For small spills, carefully sweep up the solid material, avoiding the generation of dust, and place it into a sealed, labeled container for disposal.[1] For larger spills, follow your institution's established emergency procedures. Ensure adequate ventilation during the cleanup process.
First Aid Measures
In case of exposure to this compound, immediate first aid is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, give artificial respiration. Seek medical attention.[1] |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.[1] Do not dispose of this compound down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Collection : Collect all solid waste contaminated with this compound, including gloves, bench paper, and disposable labware, in a designated and clearly labeled hazardous waste container.
-
Unused Product : Any unused this compound must be disposed of as hazardous chemical waste.
-
Container Disposal : Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Labeling and Storage : The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound." Store the sealed container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.
-
Professional Disposal : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
Safe Handling Workflow
The following diagram illustrates the key stages of safely handling this compound, from initial receipt to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
